Plasmenylcholine
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H81NO7P+ |
|---|---|
Molecular Weight |
719 g/mol |
IUPAC Name |
2-[[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h32,35,39H,6-31,33-34,36-38H2,1-5H3/p+1/b35-32-/t39-/m1/s1 |
InChI Key |
PEWXKAOBUSBJLD-MCBGMKGZSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)(O)OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)(O)OCC[N+](C)(C)C |
Synonyms |
choline plasmalogen choline plasmalogens lecithin ether lecithin ethers plasmenylcholine |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Plasmenylcholine
Peroxisomal Initiation of Ether Lipid Synthesis and Precursor Formation
The journey of plasmenylcholine synthesis begins within the peroxisomes, small organelles responsible for various metabolic processes, including the initial steps of ether lipid production. frontiersin.orgbiorxiv.orgmdpi.com
Alkyldihydroxyacetone Phosphate (B84403) Synthase (AGPS) and Ether Bond Formation
Following the formation of acyl-DHAP, the key ether bond is formed by the enzyme Alkyldihydroxyacetone Phosphate Synthase (AGPS). frontiersin.orgmed-life.ca AGPS, also an intraperoxisomal enzyme, catalyzes the exchange of the acyl group at the sn-1 position of acyl-DHAP with a long-chain fatty alcohol. frontiersin.orgmdpi.commed-life.ca This critical step results in the formation of 1-O-alkyl-dihydroxyacetone phosphate (alkyl-DHAP), the first precursor containing the characteristic ether linkage of this lipid class. frontiersin.orgnih.gov AGPS and GNPAT can physically interact, which is thought to enhance the efficiency of this initial biosynthetic sequence through substrate channeling. wikipedia.orgfrontiersin.org The fatty alcohols required for this reaction are supplied by the reduction of fatty acyl-CoAs, a reaction catalyzed by fatty acyl-CoA reductase (FAR1). med-life.camdpi.com
Alkyl-DHAP Reductase Activity
The final step within the peroxisome involves the reduction of the ketone group at the sn-2 position of the glycerol (B35011) backbone. arvojournals.orgfrontiersin.org This reaction is carried out by an acyl/alkyl-dihydroxyacetone phosphate reductase. wikipedia.orgfrontiersin.orgnih.gov This enzyme converts 1-O-alkyl-DHAP into 1-O-alkyl-sn-glycerol-3-phosphate (alkyl-G3P). nih.govnih.govfrontiersin.org This reductase is not exclusive to the peroxisome; it is also found in the endoplasmic reticulum and can act on both alkyl and acyl versions of DHAP. wikipedia.orgfrontiersin.orgmeduniwien.ac.at The resulting alkyl-G3P is then transported out of the peroxisome to the endoplasmic reticulum for the subsequent stages of synthesis. nih.govfrontiersin.org
Endoplasmic Reticulum-Based Modifications for this compound Synthesis
The biosynthesis of this compound is completed in the endoplasmic reticulum (ER), a vast network of membranes involved in protein and lipid synthesis. researchgate.netlibretexts.org The precursor molecule, 1-O-alkyl-sn-glycerol-3-phosphate, arrives from the peroxisome to undergo a series of modifications. frontiersin.orgresearchgate.net
Acyl-CoA:alkyl-DHAP Acyltransferase
While the primary acylation at the sn-1 position occurs in the peroxisome, subsequent acylation at the sn-2 position takes place in the endoplasmic reticulum. An acyltransferase in the ER utilizes an acyl-CoA to esterify the free hydroxyl group at the sn-2 position of 1-O-alkyl-sn-glycerol-3-phosphate. This reaction forms 1-O-alkyl-2-acyl-sn-glycerol-3-phosphate, also known as the ether analog of phosphatidic acid. wustl.eduumich.edu
Phosphatidic Acid Phosphatase (PAP) Activity in Ether Lipid Pathways
The next step involves the removal of the phosphate group from the sn-3 position. This dephosphorylation is catalyzed by a phosphatidic acid phosphatase (PAP). rutgers.edurutgers.edunih.gov This enzyme converts 1-O-alkyl-2-acyl-sn-glycerol-3-phosphate into 1-O-alkyl-2-acyl-sn-glycerol. wustl.edu PAP enzymes are crucial regulators of lipid metabolism, as their action directs precursors towards the synthesis of triacylglycerols and phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911). rutgers.eduresearchgate.netoup.com The resulting 1-O-alkyl-2-acyl-sn-glycerol then serves as the direct backbone for the addition of the phosphocholine (B91661) headgroup.
The final step in this compound synthesis involves the transfer of a phosphocholine group from CDP-choline to the 1-O-alkyl-2-acyl-sn-glycerol molecule, a reaction catalyzed by a cholinephosphotransferase. wikipedia.orgnih.gov However, it is widely suggested that choline (B1196258) plasmalogens (plasmenylcholines) are primarily formed through the modification of ethanolamine (B43304) plasmalogens. wikipedia.orgfrontiersin.orgnih.gov This involves the hydrolysis of the ethanolamine headgroup from plasmenylethanolamine to yield 1-O-(1Z-alkenyl)-2-acyl-sn-glycerol, which is then modified by a cholinephosphotransferase using CDP-choline to form this compound. wikipedia.org
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Abbreviation | Location | Function |
| Glycerone Phosphate O-Acyltransferase | GNPAT / DHAPAT | Peroxisome | Acylates dihydroxyacetone phosphate (DHAP) to form 1-acyl-DHAP. mapmygenome.inarvojournals.org |
| Alkyldihydroxyacetone Phosphate Synthase | AGPS | Peroxisome | Exchanges the acyl group of acyl-DHAP for a fatty alcohol, forming the ether bond. frontiersin.orgmed-life.ca |
| Acyl/Alkyl Dihydroxyacetone Phosphate Reductase | AADHAP-R | Peroxisome / ER | Reduces the ketone group at the sn-2 position of alkyl-DHAP. wikipedia.orgfrontiersin.orgnih.gov |
| Acyl-CoA:alkyl-glycerol-3-phosphate Acyltransferase | --- | ER | Acylates the sn-2 position of 1-O-alkyl-sn-glycerol-3-phosphate. xn--d1ahakv.xn--p1aiwustl.edu |
| Phosphatidic Acid Phosphatase | PAP | ER | Dephosphorylates 1-O-alkyl-2-acyl-sn-glycerol-3-phosphate. rutgers.edurutgers.edu |
| Cholinephosphotransferase | --- | ER | Transfers the phosphocholine headgroup to form this compound. wikipedia.orgnih.gov |
| Plasmanylethanolamine Desaturase | PEDS1 / TMEM189 | ER | Creates the vinyl-ether bond in ethanolamine plasmalogens, a precursor for some plasmenylcholines. wikipedia.orgfrontiersin.org |
Desaturation and Vinyl Ether Bond Formation: Alkyl-DHAP Desaturase (FAR1/TMEM189)
A critical step in the biosynthesis of plasmalogens, including this compound, is the formation of the vinyl ether bond at the sn-1 position of the glycerol backbone. This reaction is catalyzed by the enzyme plasmanylethanolamine desaturase, which has been identified as transmembrane protein 189 (TMEM189) in humans and is homologous to the CarF protein in bacteria. wikipedia.orgnih.gov This enzyme, located in the endoplasmic reticulum, introduces a double bond into the alkyl group of plasmanylethanolamine, converting it to plasmenylethanolamine, the direct precursor for some this compound synthesis pathways. wikipedia.orgnih.govfrontiersin.org The reaction requires molecular oxygen and NADPH as cofactors. researchgate.netnih.gov
Choline Headgroup Incorporation and Phosphocholine Transferase Activity
The final step in the de novo synthesis of this compound involves the attachment of the phosphocholine headgroup to a diacylglycerol-like precursor. xn--d1ahakv.xn--p1ai This process is primarily mediated by choline phosphotransferase. xn--d1ahakv.xn--p1ainih.gov
Choline Phosphotransferase (CPT) Mediated this compound Generation
Choline phosphotransferase (CPT) is a bifunctional enzyme that catalyzes the formation of both phosphatidylcholine and this compound. xn--d1ahakv.xn--p1ainih.gov It transfers the phosphocholine group from CDP-choline to the sn-3 position of 1-alkenyl-2-acylglycerol, resulting in the formation of this compound and CMP. xn--d1ahakv.xn--p1ainih.govwikipedia.org The rate of this compound biosynthesis via this pathway is largely dependent on the availability of its specific precursor, 1-alkenyl-2-acylglycerol. xn--d1ahakv.xn--p1ainih.gov In tissues with high this compound content, such as the heart, the pool of 1-alkenyl-2-acylglycerol is more readily available compared to tissues with low this compound content, like the liver. nih.gov
Remodeling Pathways: Plasmenylethanolamine Conversion to this compound
A significant portion of this compound is not synthesized de novo but is formed through the conversion of plasmenylethanolamine. life-science-alliance.orgxn--d1ahakv.xn--p1ai This remodeling pathway is crucial as there is no known this compound desaturase to directly form the vinyl ether bond on a choline-containing precursor. wikipedia.orgnih.gov Several metabolic routes have been proposed for this conversion, primarily involving the modification of the polar headgroup. xn--d1ahakv.xn--p1ai
One major pathway involves the sequential methylation of the ethanolamine headgroup of plasmenylethanolamine, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT). mdpi.comaginganddisease.org This enzyme, located in the endoplasmic reticulum and mitochondria-associated membranes, catalyzes the three successive methylation steps to convert phosphatidylethanolamine to phosphatidylcholine, and a similar mechanism is proposed for the conversion of plasmenylethanolamine to this compound. mdpi.comaginganddisease.org
Other proposed pathways include the action of phospholipases. life-science-alliance.orgxn--d1ahakv.xn--p1ai For instance, phospholipase C could hydrolyze plasmenylethanolamine to generate 1-O-(1Z-alkenyl)-2-acyl-sn-glycerol, which can then be utilized by choline phosphotransferase to form this compound. life-science-alliance.orgwikipedia.org Alternatively, a combination of the reverse reaction of ethanolaminephosphotransferase and the forward reaction of cholinephosphotransferase can also lead to the formation of this compound from plasmenylethanolamine. xn--d1ahakv.xn--p1ai
Regulation of this compound Biosynthesis
The biosynthesis of this compound is a tightly controlled process, ensuring cellular homeostasis of this important phospholipid. The regulation occurs at multiple levels, including transcriptional control of biosynthetic enzymes and feedback mechanisms related to substrate availability. nih.govlife-science-alliance.orgmed-life.ca
Transcriptional and Translational Control of Biosynthetic Enzymes (e.g., FAR1 upregulation)
A key regulatory point in plasmalogen biosynthesis is the control of the rate-limiting enzyme, fatty acyl-CoA reductase 1 (FAR1). nih.govfrontiersin.orgnih.gov When cellular levels of plasmalogens are low, the levels of the FAR1 protein are elevated. frontiersin.orgnih.gov This is not due to an increase in the transcription of the FAR1 gene, but rather a decrease in the rate of FAR1 protein degradation. frontiersin.orgfrontiersin.org For example, in a mouse model with tafazzin deficiency, which leads to a significant reduction in this compound in the heart, the expression of FAR1 was found to be dramatically upregulated by over 8-fold to compensate for the reduced plasmalogen levels. acs.orglife-science-alliance.org This upregulation is a clear indication of a feedback mechanism aimed at accelerating plasmalogen synthesis in response to its depletion. life-science-alliance.orgacs.org
Feedback Mechanisms and Substrate Availability
The biosynthesis of plasmalogens is regulated by a feedback mechanism that senses the cellular concentration of these lipids. researchgate.netnih.govresearchgate.net Specifically, the amount of plasmalogens in the inner leaflet of the plasma membrane appears to control the stability of the FAR1 protein on peroxisomal membranes. researchgate.netnih.govmdpi.com When plasmalogen levels are sufficient, it is proposed that a signal is sent to promote the degradation of FAR1, thereby reducing the production of fatty alcohols and slowing down the entire biosynthetic pathway. frontiersin.orgmed-life.camdpi.com
The availability of substrates is another critical factor in regulating this compound synthesis. life-science-alliance.orgxn--d1ahakv.xn--p1ai The rate of this compound formation by choline phosphotransferase is directly influenced by the concentration of 1-alkenyl-2-acylglycerol. xn--d1ahakv.xn--p1ainih.gov Tissues with a higher demand for this compound maintain a larger pool of this precursor. nih.gov Similarly, the conversion of plasmenylethanolamine to this compound is dependent on the availability of the former, highlighting the interconnectedness of the different phospholipid synthesis pathways. life-science-alliance.orgxn--d1ahakv.xn--p1ai
Factors Influencing Enzymatic Selectivity and Specificity in Ether Lipid Synthesis
The biosynthesis of this compound, a significant subclass of ether lipids, is a multi-step enzymatic process distributed between peroxisomes and the endoplasmic reticulum. The precise molecular composition of the final this compound molecule is not random; it is dictated by the selectivity and specificity of the enzymes involved in the synthetic and remodeling pathways. Several key factors govern this enzymatic selection, ensuring the appropriate formation and distribution of different this compound species. These factors include the inherent substrate preference of each enzyme, the availability of substrates within specific cellular compartments, and regulatory feedback mechanisms.
Enzymatic Substrate Preference
The primary determinant of the final lipid structure is the intrinsic specificity of the enzymes for their respective substrates. This specificity is rooted in the three-dimensional structure of the enzyme's active site, which creates a unique chemical environment for substrate binding and catalysis.
Fatty Acyl-CoA Reductase (FAR): The synthesis of the characteristic ether-linked alkyl chain at the sn-1 position begins with the reduction of a fatty acyl-CoA to a fatty alcohol. This reaction is catalyzed by fatty acyl-CoA reductase 1 (FAR1). FAR1 exhibits a preference for C16-C18 saturated and unsaturated fatty acyl-CoAs as substrates. maayanlab.cloudgenecards.org A second isoform, FAR2, shows a more restricted preference for saturated C16 and C18 fatty acids. researchgate.net This initial selection of the fatty acyl-CoA is a critical step that defines the nature of the alkyl chain at the sn-1 position of the glycerol backbone.
Glyceronephosphate O-acyltransferase (GNPAT) and Alkylglycerone phosphate synthase (AGPS): These two peroxisomal enzymes work in concert. frontiersin.org GNPAT first acylates dihydroxyacetone phosphate (DHAP), and AGPS then exchanges the acyl group for a fatty alcohol to form the ether bond. nih.gov Studies indicate that the AGPS/GNPAT complex preferentially utilizes C16:0, C18:0, and C18:1 fatty alcohols to form the ether linkage. frontiersin.org The stability and activity of GNPAT have been shown to depend on the presence of a catalytically competent AGPS, suggesting the enzymes form a functional complex to efficiently channel the substrate. frontiersin.org
Cholinephosphotransferase (CPT): In the final step of de novo synthesis, cholinephosphotransferase catalyzes the transfer of a phosphocholine headgroup from CDP-choline to a 1-alk-1'-enyl-2-acylglycerol backbone. Research has demonstrated that this enzyme is bifunctional, capable of producing both phosphatidylcholine (from a 1,2-diacylglycerol backbone) and this compound. xn--d1ahakv.xn--p1ainih.gov Its selectivity is therefore highly dependent on the relative availability of its two competing substrates. nih.gov
Plasmanylethanolamine Desaturase (TMEM189/PEDS1): The crucial vinyl-ether bond at the sn-1 position is created by the enzyme plasmanylethanolamine desaturase, encoded by the TMEM189 gene. thesciencebreaker.orgnih.gov This enzyme acts on a plasmanyl (alkyl-ether) precursor, specifically 1-O-alkyl-2-acyl-glycero-phosphoethanolamine, to introduce the double bond. nih.govfrontiersin.org Since a specific this compound desaturase has not been identified, it is understood that this compound is formed after the hydrolysis of plasmenylethanolamine to 1-O-(1Z-alkenyl)-2-acyl-sn-glycerol, which can then be used by cholinephosphotransferase. wikipedia.org
Phospholipase A2 (PLA2) in Remodeling: The fatty acid at the sn-2 position is often remodeled after the initial synthesis. This remodeling is carried out by phospholipases, particularly PLA2 isoforms, which exhibit remarkable specificity. A calcium-independent, plasmalogen-selective PLA2 found in tissues like the heart and renal tubules shows a distinct preference for hydrolyzing plasmalogens, including this compound, that contain arachidonic acid at the sn-2 position. xn--d1ahakv.xn--p1aijci.org This selective release of arachidonic acid is a key step in generating lipid mediators for signaling pathways. Conversely, other PLA2 isoforms, such as the secreted group V sPLA2, favor ester-bonded phospholipids over ether-linked ones. frontiersin.org This selectivity is based on molecular interactions; for example, modeling studies show that a tryptophan residue in group V sPLA2 interacts with the carbonyl oxygen in ester lipids, allowing for more efficient binding and hydrolysis compared to ether lipids, which lack this oxygen. frontiersin.org
Table 1: Key Enzymes in this compound Biosynthesis and Their Substrate Selectivity
| Enzyme | Location | Function | Substrate Preference / Selectivity Factors |
|---|---|---|---|
| Fatty Acyl-CoA Reductase 1 (FAR1) | Peroxisome | Reduces fatty acyl-CoA to fatty alcohol | Prefers C16-C18 saturated and unsaturated fatty acyl-CoAs. maayanlab.cloudgenecards.org |
| Glyceronephosphate O-acyltransferase (GNPAT) | Peroxisome | Acylates dihydroxyacetone phosphate (DHAP) at sn-1 | Uses long-chain acyl-CoAs. nih.gov Works in a complex with AGPS. |
| Alkylglycerone phosphate synthase (AGPS) | Peroxisome | Exchanges acyl group for an alkyl group, forming the ether bond | Prefers C16:0, C18:0, and C18:1 fatty alcohols. frontiersin.org |
| Plasmanylethanolamine Desaturase (TMEM189/PEDS1) | Endoplasmic Reticulum | Creates the vinyl-ether bond at sn-1 | Acts on 1-O-alkyl-2-acyl-glycero-phosphoethanolamine. nih.govfrontiersin.org |
| Cholinephosphotransferase (CPT) | Endoplasmic Reticulum | Transfers phosphocholine headgroup | Bifunctional; acts on both 1,2-diacylglycerol and 1-alk-1'-enyl-2-acylglycerol. xn--d1ahakv.xn--p1ainih.gov |
| Phospholipase A2 (PLA2) (Ca2+-independent, plasmalogen-selective) | Multiple | Remodels sn-2 fatty acid; signaling | Selectively hydrolyzes plasmalogens containing arachidonic acid at sn-2. xn--d1ahakv.xn--p1aijci.org |
Influence of Substrate Availability and Compartmentalization
The principle of competitive inhibition is a significant factor in enzymatic selectivity. The rate of this compound synthesis is directly dependent on the availability of its precursor, 1-alk-1'-enyl-2-acylglycerol. xn--d1ahakv.xn--p1ai In tissues like the guinea-pig heart, which is rich in this compound, the ratio of 1,2-diacylglycerol to 1-alk-1'-enyl-2-acylglycerol is much lower than in the liver, where this compound is a minor component. nih.gov This demonstrates that the local concentration of the specific precursor heavily influences the final output of cholinephosphotransferase, modulating the balance between phosphatidylcholine and this compound synthesis. nih.gov
The physical separation of biosynthetic steps between the peroxisome and the endoplasmic reticulum also necessitates the transport of lipid intermediates, adding another layer of regulation that can influence which molecules are available for subsequent enzymatic reactions.
Regulatory Mechanisms
Cellular feedback mechanisms play a crucial role in controlling the rate of ether lipid synthesis, thereby influencing the pool of available substrates. The activity of FAR1, which produces the fatty alcohols for the sn-1 chain, is subject to negative feedback regulation by cellular plasmalogen levels. frontiersin.orgresearchgate.net When plasmalogen concentrations are high, FAR1 protein is targeted for proteasomal degradation. frontiersin.org This feedback loop ensures that the production of the initial ether lipid precursors is tightly controlled, matching synthetic rates to cellular needs.
Table 2: Factors Influencing Enzymatic Selectivity in Ether Lipid Synthesis
| Influencing Factor | Mechanism / Description | Relevant Enzymes |
|---|---|---|
| Inherent Enzyme Structure | The 3D conformation of the active site determines which substrates can bind efficiently. Specific amino acid residues are critical for recognition. frontiersin.orgnih.gov | All enzymes, especially PLA2 and CPT. |
| Substrate Concentration | Enzymes will act on the most abundant compatible substrate. The relative pools of precursors dictate the final lipid products. | Cholinephosphotransferase (CPT). nih.gov |
| Subcellular Compartmentalization | The separation of enzymatic steps between peroxisomes and the ER controls the flow of intermediates. nih.gov | GNPAT, AGPS (Peroxisome); TMEM189, CPT (ER). |
| Cofactor Availability | The presence of necessary cofactors (e.g., NADPH for reductases, Ca2+ for some phospholipases) is essential for enzyme activity. | FAR1, certain PLA2 isoforms. |
| Feedback Regulation | The end products of the pathway can inhibit the activity or promote the degradation of key enzymes, controlling the supply of precursors. frontiersin.orgresearchgate.net | Fatty Acyl-CoA Reductase 1 (FAR1). |
Catabolism and Metabolic Turnover of Plasmenylcholine
Enzymatic Hydrolysis of Plasmenylcholine
The catabolism of this compound can be initiated by several phospholipase enzymes, each targeting a specific ester bond within the molecule.
Phospholipase A1 (PLA1) enzymes catalyze the hydrolysis of the fatty acid at the sn-1 position of glycerophospholipids. mdpi.com However, this position in this compound is occupied by a vinyl ether linkage, not an ester bond, rendering it resistant to the action of PLA1. mdpi.com
In contrast, Phospholipase A2 (PLA2) plays a major role in the metabolism of this compound. nih.govnih.gov These enzymes specifically hydrolyze the ester bond at the sn-2 position, releasing a free fatty acid and a 1-alkenyl-sn-glycero-3-phosphocholine, also known as lysothis compound. frontiersin.orgusp.br This reaction is a key step in the catabolic pathway and is also central to the remodeling of plasmalogen composition within cell membranes, as it allows for the subsequent re-acylation with different fatty acids. caymanchem.com In cardiac tissue, for instance, PLA2 activity on this compound has been well-documented in microsomal, mitochondrial, and cytosolic fractions. nih.govnih.gov
Phospholipase D (PLD) cleaves the other side of the phosphodiester bond, removing the entire choline (B1196258) headgroup. usp.br This hydrolysis results in the formation of plasmenic acid (a plasmalogen-specific form of phosphatidic acid) and free choline. exlibrisgroup.comnih.gov PLD-mediated hydrolysis of this compound has been shown to occur, but like PLC, it is thought to be a minor catabolic route in most cellular contexts. oup.comexlibrisgroup.com
Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) Activities
Oxidative Degradation of the Vinyl Ether Linkage
The vinyl ether bond at the sn-1 position is a distinctive chemical feature of plasmenylcholines and is particularly vulnerable to oxidative attack. This susceptibility forms the basis of a major non-enzymatic degradation pathway.
The vinyl ether linkage is highly reactive towards various reactive oxygen species (ROS), such as singlet oxygen and peroxyl radicals. researchgate.netnih.gov This reactivity allows plasmenylcholines to function as potent sacrificial antioxidants. By neutralizing ROS, they protect other vital cellular components, like polyunsaturated fatty acids in membranes, from oxidative damage. xn--d1ahakv.xn--p1ai The cleavage of the vinyl ether bond by ROS is a terminal event for the oxidant, effectively stopping the propagation of further lipid peroxidation. caymanchem.com
Under conditions of oxidative stress, such as those that trigger apoptosis (programmed cell death), cytochrome c can be released from mitochondria. nih.gov In the presence of hydrogen peroxide and the mitochondrial lipid cardiolipin (B10847521), cytochrome c gains a potent peroxidase activity. nih.govacs.org This activated cytochrome c can directly catalyze the oxidative cleavage of the vinyl ether bond of both this compound and plasmenylethanolamine, earning it the name "plasmalogenase". nih.govdntb.gov.ua This action represents a specific, regulated mechanism for plasmalogen degradation during cellular stress and apoptosis. nih.gov
The oxidative cleavage of the vinyl ether bond, whether by ROS or cytochrome c, results in the formation of distinct molecular by-products. caymanchem.comresearchgate.net The reaction breaks down the this compound molecule, yielding a long-chain fatty aldehyde from the sn-1 position and a lysophospholipid (specifically, 2-acyl-sn-glycero-3-phosphocholine). caymanchem.comqmul.ac.uk In some instances, particularly involving singlet oxygen, products such as 1-formyl-2-palmitoyl-sn-glycero-3-phosphocholine can also be formed. nih.gov These aldehyde products can be further metabolized by cellular enzymes. researchgate.net
Data Tables
Table 1: Enzymatic Hydrolysis of this compound
| Enzyme | Bond Cleaved | Primary Products | Significance in Catabolism |
| Phospholipase A1 (PLA1) | sn-1 Acyl Ester | Inactive (due to vinyl ether bond) | Not a degradation pathway for this compound. |
| Phospholipase A2 (PLA2) | sn-2 Acyl Ester | Lysothis compound, Free Fatty Acid | A major pathway for both catabolism and membrane remodeling. nih.govnih.gov |
| Phospholipase C (PLC) | Glycerol-Phosphate | 1-alkenyl-2-acylglycerol, Phosphocholine (B91661) | A minor catabolic pathway. frontiersin.org |
| Phospholipase D (PLD) | Phosphate-Choline | Plasmenic Acid, Choline | A minor catabolic pathway. exlibrisgroup.com |
Table 2: Oxidative Degradation of this compound
| Degradation Pathway | Key Reactants | Primary Products | Cellular Role / Context |
| ROS-Mediated Oxidation | Reactive Oxygen Species (e.g., singlet oxygen) | Fatty Aldehyde, Lysophospholipid | Sacrificial antioxidant defense against oxidative stress. xn--d1ahakv.xn--p1ai |
| Cytochrome c Plasmalogenase | Cytochrome c, Hydrogen Peroxide | Fatty Aldehyde, Lysophospholipid | Regulated degradation during apoptosis and severe oxidative stress. nih.gov |
Cytochrome c as a Plasmalogenase
Intracellular Trafficking and Compartmentalization of this compound Metabolism
The metabolic lifecycle of this compound, encompassing its synthesis, transport, and degradation, is a complex process that relies on the coordinated action of enzymes and transport systems distributed across multiple subcellular compartments. The spatial segregation of these metabolic steps is crucial for maintaining cellular homeostasis and ensuring the specific functions of different organelles. Research has illuminated that the primary sites for this compound metabolism are the peroxisomes and the endoplasmic reticulum (ER), with significant roles also played by mitochondria and various transport pathways that shuttle intermediates and final products throughout the cell. uva.nlcaymanchem.combalsinde.org
The biosynthesis of plasmalogens is a prime example of metabolic compartmentalization, requiring the sequential action of enzymes in both the peroxisomes and the ER. life-science-alliance.org The initial, foundational steps are confined exclusively to the peroxisomes. uva.nld-nb.info Here, dihydroxyacetone phosphate (B84403) (DHAP) is acylated by glycerone phosphate O-acyltransferase (GNPAT), and the resulting product is converted to 1-O-alkyl-dihydroxyacetone phosphate (alkyl-DHAP) by alkylglycerone phosphate synthase (AGPS). life-science-alliance.orgfrontiersin.org The fatty alcohol substrate for this reaction is supplied by a fatty acyl-CoA reductase (Far1) located on the cytosolic face of the peroxisomal membrane. frontiersin.org
Following their synthesis in the peroxisome, ether lipid intermediates must be transported to the ER to complete the biosynthetic pathway. nih.gov The enzyme acyl/alkyl-DHAP reductase (AADHAP-R), which reduces the ketone group at the sn-2 position, exhibits a dual subcellular localization, being found in both peroxisomes and the ER, representing a bridge between the two compartments. uva.nlfrontiersin.org All subsequent reactions, including the acylation of the sn-2 position, the final desaturation step to create the characteristic vinyl-ether bond, and the addition of the phosphocholine headgroup, occur within the ER. uva.nlwikipedia.org Notably, this compound is predominantly formed through the modification of its precursor, plasmenylethanolamine, a process also localized to the ER. uva.nllife-science-alliance.orgwikipedia.org
Once synthesized in the ER, this compound is distributed to other cellular membranes, such as the plasma membrane and mitochondrial membranes. This intracellular trafficking is accomplished through both vesicular and non-vesicular transport mechanisms. mdpi.com Transport via Golgi and endosomal vesicles is one proposed route for bulk flow of lipids. caymanchem.com Additionally, non-vesicular transport, mediated by lipid transfer proteins at membrane contact sites (MCS)—regions where two organelles are held in close proximity—is increasingly recognized as a vital pathway for the rapid and specific exchange of lipids. mdpi.comfrontiersin.org It has also been suggested that plasmalogens located in the inner leaflet of the plasma membrane may participate in a feedback mechanism to regulate their own biosynthesis. nih.gov
The catabolism and turnover of this compound are also compartmentalized, involving enzymatic activities in various subcellular locations. The remodeling of this compound's acyl chains is largely carried out by phospholipase A2 (PLA2) enzymes, which hydrolyze the fatty acid at the sn-2 position. creative-proteomics.comresearchgate.net These enzymes are found in different cellular compartments, including the cytosol, mitochondria, and other membranes. core.ac.uklife-science-alliance.org For instance, a calcium-independent PLA2 capable of hydrolyzing this compound has been identified in the membrane fraction of cardiac myocytes. physiology.org
The definitive degradation of this compound involves the cleavage of its unique vinyl-ether bond at the sn-1 position by enzymes known as plasmalogenases. creative-proteomics.com A significant discovery in this area was the identification of mitochondrial cytochrome c as an enzyme with potent plasmalogenase activity. researchgate.net This activity is particularly relevant during oxidative stress, a condition that can trigger the release of cytochrome c from the mitochondrial intermembrane space. caymanchem.com Upon its release, it can efficiently degrade both this compound and plasmenylethanolamine. researchgate.net However, earlier studies also reported plasmalogenase activity within the microsomal fraction (ER), indicating that other, yet-to-be-fully-characterized enzymes in the ER also contribute to this compound breakdown. uva.nlresearchgate.net Furthermore, phospholipase C (PLC) and phospholipase D (PLD) enzymes, which cleave the headgroup, contribute to plasmalogen turnover and have been localized to cell membranes, including microsomes. caymanchem.commdpi.com
This intricate network of synthesis, trafficking, and degradation across peroxisomes, the ER, mitochondria, and transport pathways underscores the highly regulated and compartmentalized nature of this compound metabolism.
Interactive Data Tables
Table 1: Subcellular Compartmentalization of Key Enzymes in this compound Metabolism
| Enzyme/Process | Primary Subcellular Location(s) | Role in this compound Metabolism | Reference(s) |
| Glycerone phosphate O-acyltransferase (GNPAT) | Peroxisome | Biosynthesis (Initiation) | life-science-alliance.orgd-nb.info |
| Alkylglycerone phosphate synthase (AGPS) | Peroxisome | Biosynthesis (Ether bond formation) | life-science-alliance.orgfrontiersin.org |
| Acyl/Alkyl-DHAP reductase (AADHAP-R) | Peroxisome, Endoplasmic Reticulum | Biosynthesis (Intermediate step) | uva.nlfrontiersin.org |
| Choline Phosphotransferase | Endoplasmic Reticulum | Biosynthesis (Headgroup attachment) | life-science-alliance.orgwikipedia.org |
| Plasmanylethanolamine Desaturase (TMEM189) | Endoplasmic Reticulum | Biosynthesis (Vinyl-ether bond formation) | frontiersin.orgwikipedia.org |
| Phospholipase A2 (PLA2) | Mitochondria, Cytosol, Membranes | Catabolism (Remodeling/Turnover) | creative-proteomics.comcore.ac.uklife-science-alliance.org |
| Cytochrome c (as a Plasmalogenase) | Mitochondria (released during stress) | Catabolism (Degradation) | caymanchem.comresearchgate.net |
| Microsomal Plasmalogenase | Endoplasmic Reticulum | Catabolism (Degradation) | uva.nlresearchgate.net |
| Lysophospholipase D | Cell Membranes (Microsomes) | Catabolism (Turnover) | mdpi.com |
Cellular and Subcellular Distribution and Dynamics of Plasmenylcholine
Membrane Incorporation and Asymmetry in Biological Membranes
The incorporation and arrangement of plasmenylcholine within biological membranes are not random; instead, they are characterized by a significant degree of asymmetry, particularly in the plasma membrane. Like its diacyl counterpart, phosphatidylcholine, this compound is subject to mechanisms that maintain a non-uniform distribution between the two leaflets of the lipid bilayer.
Research has shown that plasmalogens, including this compound, are preferentially localized in the inner leaflet of the plasma membrane. nih.gov This asymmetric distribution is actively maintained by ATP-dependent lipid transporters known as flippases. Specifically, the P4-type ATPase ATP8B2, in conjunction with its CDC50 subunit, has been identified as a key player in the translocation of plasmalogens from the outer to the inner leaflet of the plasma membrane. nih.govmdpi.com This process is essential for establishing and preserving the lipid asymmetry that is critical for various cellular processes.
Studies using spin-labeled lipid analogs have demonstrated differences in the translocation rates of choline- and ethanolamine-containing plasmalogens. While plasmenylethanolamine rapidly moves to the inner leaflet, the translocation of this compound is significantly slower. nih.gov This suggests that the headgroup composition plays a crucial role in the recognition and transport by membrane flippases. In the sarcolemmal membrane of muscle cells, plasmalogens, including this compound, are also asymmetrically distributed, with a predominance in the inner leaflet. nih.gov This specific localization is thought to be important for membrane stability and the function of embedded proteins.
Organelle-Specific Distribution: Endoplasmic Reticulum, Peroxisomes, Mitochondria, Plasma Membrane, Myelin Sheath
The distribution of this compound across different cellular organelles is highly heterogeneous, reflecting the specialized functions of these compartments.
Endoplasmic Reticulum (ER) and Peroxisomes: The biosynthesis of this compound is a cooperative effort between peroxisomes and the endoplasmic reticulum. nih.govfrontiersin.org The initial steps, involving the formation of the ether bond, occur in the peroxisomes. nih.govfrontiersin.org The precursor molecules are then transported to the ER, where the final steps of synthesis, including the formation of the characteristic vinyl-ether bond and the addition of the phosphocholine (B91661) headgroup, take place. nih.govfrontiersin.org Consequently, both organelles are significant sites of this compound synthesis and contain pools of this lipid and its precursors. The enzymes responsible for the final stages of this compound synthesis, such as cholinephosphotransferase, are located in the microsomal fraction, which is primarily derived from the ER. xn--d1ahakv.xn--p1ai
Mitochondria: While not as abundant as in the heart, mitochondria in certain tissues, including the brain and heart, contain this compound. caymanchem.com In heart mitochondria, this compound may play a role in the remodeling of cardiolipin (B10847521), a crucial phospholipid for mitochondrial function. caymanchem.com
Plasma Membrane: The plasma membrane is a major site of this compound localization, where it contributes to the structural integrity and fluidity of the bilayer. nih.gov As discussed previously, it is asymmetrically distributed, with a higher concentration in the inner leaflet. nih.govnih.gov
Myelin Sheath: The myelin sheath, a specialized membrane that insulates nerve axons, is exceptionally rich in plasmalogens. While ethanolamine (B43304) plasmalogens are the most abundant subclass in myelin, accounting for approximately 70% of the total ethanolamine glycerophospholipids, this compound is also a component of this lipid-dense structure. nih.gov The high concentration of plasmalogens in myelin underscores their critical role in its structure and function.
The following table summarizes the relative distribution of this compound and its primary functions in different cellular compartments.
| Cellular Compartment | Relative Abundance of this compound | Primary Association/Function |
| Endoplasmic Reticulum | Moderate | Site of final synthesis steps. |
| Peroxisomes | Low (precursors are present) | Site of initial synthesis steps. |
| Mitochondria | Low to Moderate (tissue-specific) | Implicated in cardiolipin remodeling in the heart. |
| Plasma Membrane | High | Structural component, asymmetrically distributed. |
| Myelin Sheath | Moderate | Contributes to the structural integrity of the sheath. |
Dynamic Remodeling and Turnover within Cellular Compartments
This compound is not a static membrane component; it undergoes continuous and dynamic remodeling and turnover, allowing cells to adapt their membrane composition in response to various stimuli and metabolic needs. This is particularly evident in the brain, where two distinct pools of ether phospholipids (B1166683) have been identified: a large, metabolically stable pool in myelin and a smaller, highly dynamic pool in the gray matter. frontiersin.org
The dynamic remodeling of this compound primarily involves the modification of the fatty acid at the sn-2 position through a deacylation-reacylation cycle. researchgate.netmdpi.com This process allows for the incorporation of different fatty acids, such as arachidonic acid and docosahexaenoic acid, into the this compound backbone. The key enzymes involved in this remodeling are:
Phospholipase A2 (PLA2): This enzyme catalyzes the deacylation step, removing the fatty acid from the sn-2 position to produce lysothis compound. caymanchem.comresearchgate.netmdpi.com
Acyl-CoA:lysophospholipid acyltransferases (LPCATs) and CoA-independent transacylases: These enzymes are responsible for the reacylation of lysothis compound, incorporating a new fatty acid into the sn-2 position. frontiersin.org
The turnover of this compound, referring to its complete synthesis and degradation, is also a tightly regulated process. The degradation of this compound can occur through the action of specific phospholipases that cleave the headgroup or through the oxidative cleavage of the vinyl-ether bond, a reaction to which plasmalogens are particularly susceptible. researchgate.net Studies in the adult rat brain have revealed a rapid synthesis and turnover rate for this compound in the microsomal fraction of gray matter, with a calculated half-life of approximately 15.1 minutes for this dynamic pool. frontiersin.org This rapid turnover suggests a role for this compound and its metabolic products in cellular signaling and synaptic function. The expression levels of enzymes involved in plasmalogen degradation, such as lysoplasmalogenase, vary between tissues and are inversely correlated with tissue plasmalogen content, indicating a key role in regulating steady-state levels. mdpi.com
The following table details the key enzymes involved in the turnover and remodeling of this compound.
| Process | Key Enzymes | Function |
| Remodeling (Deacylation) | Phospholipase A2 (PLA2) | Removes the fatty acid from the sn-2 position. caymanchem.comresearchgate.netmdpi.com |
| Remodeling (Reacylation) | Acyl-CoA:lysophospholipid acyltransferases (LPCATs), CoA-independent transacylases | Adds a new fatty acid to the sn-2 position. frontiersin.org |
| Degradation | Lysoplasmalogenase | Hydrolyzes the vinyl-ether bond of lysoplasmalogens. mdpi.com |
| Degradation | Oxidative enzymes (e.g., cytochrome c) | Cleaves the vinyl-ether bond under oxidative stress. caymanchem.com |
Molecular and Cellular Mechanisms of Plasmenylcholine Function
Impact on Membrane Organization and Biophysical Properties
The structural configuration of plasmenylcholine significantly influences the architecture and dynamics of the cell membrane. The presence of the vinyl ether linkage alters the packing and conformational order of phospholipids (B1166683) within the bilayer, affecting various membrane properties. nih.govresearchgate.net
This compound is known to affect membrane fluidity, a critical parameter for proper cellular function. The vinyl ether bond and the typical presence of polyunsaturated fatty acids (PUFAs) at the sn-2 position contribute to a more ordered and rigid bilayer. nih.govfrontiersin.org Studies have shown that membranes containing this compound exhibit a more compressed and thicker lipid bilayer compared to those with diacyl phospholipids. nih.gov This increased packing leads to a more ordered arrangement of the acyl chains, resulting in a more rigid membrane structure. researchgate.net For instance, plasmalogen-deficient cells have been observed to have higher membrane fluidity, indicating that plasmalogens contribute to membrane rigidification. nih.gov This effect on membrane rigidity is crucial for maintaining the structural integrity of cells and influencing the function of membrane-bound proteins. uva.nlcore.ac.uk
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, playing a key role in cellular signaling. wikipedia.orgnih.gov Evidence suggests that plasmenylcholines are significantly enriched in these raft-like domains. nih.govfrontiersin.org The rigid and ordered nature of this compound is compatible with the liquid-ordered state of lipid rafts. nih.govfrontiersin.org By promoting tighter lipid packing, this compound can stabilize these domains. nih.gov The enrichment of this compound in lipid rafts suggests its involvement in the compartmentalization of cellular processes, such as signal transduction, by helping to organize signaling molecules. frontiersin.orgprotein-cell.net
Membrane fusion and fission are fundamental cellular processes that involve significant changes in membrane curvature. This compound, due to its unique molecular shape and packing properties, has a tendency to form non-lamellar structures, such as inverted hexagonal phases, which are intermediates in membrane fusion. nih.govnih.gov This property is attributed to the vinyl ether linkage, which makes the membrane surface more hydrophobic and less likely to form hydrogen bonds with water. nih.gov Studies have shown that plasmalogens can promote the formation of these highly curved structures, thereby facilitating membrane fusion events. nih.gov This is particularly important in processes like neurotransmitter release, where the fusion of synaptic vesicles with the plasma membrane is a critical step. nih.govelifesciences.org The ability of this compound to induce membrane curvature is a key aspect of its function in membrane trafficking and dynamics. nih.govnus.edu.sg
Modulation of Lipid Raft Formation and Dynamics
Role in Oxidative Stress Response and Antioxidant Defense
One of the most well-documented roles of this compound is its function as an endogenous antioxidant, protecting cells from the damaging effects of oxidative stress. researchgate.netmdpi.com This protective capacity is primarily attributed to the reactivity of its vinyl ether bond.
The vinyl ether bond in this compound is highly susceptible to oxidation by various reactive oxygen species (ROS), including singlet oxygen and free radicals. mdpi.comnih.govnih.gov This high reactivity allows this compound to act as a sacrificial antioxidant, neutralizing ROS before they can damage other critical cellular components like polyunsaturated fatty acids and proteins. nih.govfrontiersin.org When the vinyl ether bond is attacked by ROS, it is cleaved, leading to the formation of less reactive products. nih.govcaymanchem.com This process effectively terminates the propagation of oxidative chain reactions. nih.govnih.gov Studies have demonstrated that cells deficient in plasmalogens are more sensitive to oxidative stress-induced damage and cell death. nih.govfrontiersin.orgcaymanchem.com
The table below summarizes key findings from studies on the antioxidant role of the vinyl ether bond in this compound.
| Research Finding | Experimental System | Implication | Reference(s) |
| This compound preferentially reacts with singlet oxygen compared to other lipids. | Liposomal membranes and solution | The vinyl ether bond is a primary target for singlet oxygen, protecting other lipids. | nih.gov |
| Cells deficient in plasmalogens show increased sensitivity to chemical hypoxia and ROS generators. | Murine macrophage-like cell line (RAW 264.7) | Plasmalogens, via their vinyl ether bond, are crucial for cellular protection against ROS. | nih.gov |
| The vinyl ether bond is cleaved by cytochrome c under oxidative stress. | Myocardial mitochondria and membrane bilayers | Identifies a specific enzymatic pathway for plasmalogen degradation during oxidative stress. | nih.gov |
| Plasmalogens terminate lipid peroxidation reactions. | In vitro studies | Oxidation products of plasmalogens do not propagate further oxidative damage. | nih.gov |
The table below details the products formed from the interaction of this compound with different reactive species.
| Reactive Species | Key Oxidation Products of this compound | Consequence for Lipid Peroxidation | Reference(s) |
| Singlet Oxygen | Hydroperoxyacetal, dioxetane intermediates | Generation of subsequent reactive species, but initial scavenging protects other lipids. | oup.com |
| Peroxyl Radicals | Accumulation of cholesterol oxidation products in mixed systems | Antioxidant action is likely intramolecular; reactivity depends on the sn-2 fatty acid. | nih.gov |
| Iron/Ascorbate (generates hydroxyl radicals) | α-hydroxyaldehydes (e.g., 16:0-OH, 18:0-OH) | Formation of specific aldehyde products that may have signaling roles. | researchgate.net |
| Cytochrome c (activated by oxidative stress) | 2-arachidonoyl-lysophospholipids, α-hydroxy fatty aldehydes | Production of signaling lipids and termination of the plasmalogen molecule. | nih.gov |
Sacrificial Scavenging of Reactive Oxygen Species (ROS) by the Vinyl Ether Bond
Precursor Role in Signaling Molecule Generation
This compound, a significant subclass of ether phospholipids, plays a crucial role not only as a structural component of cell membranes but also as a key precursor in the generation of various signaling molecules. meduniwien.ac.at The hydrolysis of this compound can release molecules that act as second messengers or are further metabolized to produce a cascade of bioactive lipids. This precursor function is central to numerous cellular processes, including signal transduction and inflammatory responses.
Lysothis compound as a Signaling Intermediate
The enzymatic hydrolysis of this compound by phospholipase A2 (PLA2) at the sn-2 position results in the release of a polyunsaturated fatty acid and the formation of lysothis compound. meduniwien.ac.atnih.gov This lysophospholipid is not merely a metabolic byproduct but functions as a bioactive signaling intermediate. nih.gov Research has demonstrated that lysothis compound can act as a second messenger, for instance, by stimulating cAMP-dependent protein kinase A (PKA). nih.govnih.gov This activation suggests a direct involvement of lysothis compound in intracellular signal transduction pathways. nih.gov Although normally maintained at low levels within cells, the generation of lysothis compound can have significant physiological and pathophysiological effects, including influencing membrane fluidity and cell migration. nih.gov
| Compound | Precursor | Enzyme | Product | Signaling Role |
| This compound | - | Phospholipase A2 | Lysothis compound | Activation of cAMP-dependent protein kinase A (PKA) nih.govnih.gov |
Contributions to Eicosanoid Pathways via Released Polyunsaturated Fatty Acids
Plasmenylcholines are particularly enriched with polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and docosahexaenoic acid (DHA), at their sn-2 position. caymanchem.comoup.com Upon stimulation, phospholipase A2 enzymes catalyze the release of these PUFAs from the this compound backbone. caymanchem.com These liberated fatty acids are not inert but serve as critical substrates for the synthesis of eicosanoids, a large family of potent signaling molecules. oup.comcreative-proteomics.com
Arachidonic acid, once released, is metabolized through several enzymatic pathways:
Cyclooxygenase (COX) pathway: Produces prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, blood clotting, and vascular tone. caymanchem.comcreative-proteomics.com
Lipoxygenase (LOX) pathway: Generates leukotrienes and lipoxins, key mediators of inflammatory and allergic responses. creative-proteomics.comnih.gov
Cytochrome P450 (CYP) pathway: Forms epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which play roles in regulating vascular tone and inflammation. creative-proteomics.comwikipedia.org
Similarly, the released docosahexaenoic acid is a precursor to specialized pro-resolving mediators, including resolvins, maresins, and neuroprotectins, which are crucial in the resolution of inflammation. caymanchem.com Thus, this compound acts as a significant reservoir, providing the necessary building blocks for these diverse and critical signaling pathways. caymanchem.com
| Released PUFA | Precursor | Enzymatic Pathway | Resulting Eicosanoids/Mediators |
| Arachidonic Acid | This compound | Cyclooxygenases (COX) | Prostaglandins, Thromboxanes caymanchem.comcreative-proteomics.com |
| Arachidonic Acid | This compound | Lipoxygenases (LOX) | Leukotrienes, Lipoxins creative-proteomics.comnih.gov |
| Arachidonic Acid | This compound | Cytochrome P450 (CYP) | EETs, HETEs creative-proteomics.comwikipedia.org |
| Docosahexaenoic Acid | This compound | Not specified | Resolvins, Maresins, Neuroprotectins caymanchem.com |
Modulation of Protein-Lipid Interactions and Enzyme Activity
The unique structure of this compound, with its vinyl-ether bond at the sn-1 position, influences the physicochemical properties of cellular membranes, which in turn can modulate the function of membrane-associated proteins and enzymes. researchgate.netfrontiersin.org These interactions can be both direct, through specific binding, and indirect, by altering the bulk properties of the lipid bilayer such as fluidity and thickness. nih.gov
The biosynthesis of this compound itself is subject to enzymatic modulation. Cholinephosphotransferase, the enzyme responsible for the final step in both phosphatidylcholine and this compound synthesis, utilizes 1-alk-1'-enyl-2-acylglycerol as a substrate for this compound formation. nih.gov Studies in guinea pig heart and liver have shown that 1,2-diacylglycerol, the substrate for phosphatidylcholine synthesis, acts as a competitive inhibitor of this compound synthesis by this enzyme. nih.gov This indicates that the rate of this compound biosynthesis is modulated by the relative availability of its precursor and the content of competing lipid substrates in the tissue. nih.gov Such regulatory mechanisms highlight the intricate control of cellular lipid composition and its impact on enzyme activity. nih.govwikilectures.eu
Involvement in Cell Signaling Pathways (e.g., AKT and ERK signaling)
Recent research has implicated plasmalogens, including this compound, in the modulation of key cell signaling pathways that govern cell survival, proliferation, and differentiation. nih.gov Notably, plasmalogens have been shown to activate the phosphatidylinositol 3-kinase (PI3K)/AKT and the extracellular signal-regulated kinase (ERK) pathways. nih.govnih.gov
The AKT signaling pathway is a critical regulator of cell survival and an inhibitor of apoptosis. explorationpub.comresearchgate.net Studies have demonstrated that treatment of neuronal cells with plasmalogens leads to increased phosphorylation and activation of AKT. nih.gov This activation is associated with the inhibition of apoptotic processes. nih.gov It is hypothesized that plasmalogens, as components of lipid rafts, may facilitate the function of receptor tyrosine kinases or G-protein coupled receptors that are upstream activators of the PI3K/AKT cascade. nih.gov
Similarly, the ERK pathway, a part of the mitogen-activated protein kinase (MAPK) cascade, is crucial for cell proliferation, differentiation, and memory formation. frontiersin.orgwikipedia.org Downregulation of plasmalogen synthesis has been shown to reduce the phosphorylation and activation of ERK. nih.gov Conversely, the presence of plasmalogens can enhance ERK signaling. nih.gov The activation of both AKT and ERK pathways by plasmalogens underscores their significant role in promoting cell survival and regulating fundamental cellular functions. nih.govnih.gov
| Signaling Pathway | Effect of Plasmalogens | Downstream Consequences |
| PI3K/AKT | Increased phosphorylation and activation of AKT nih.govnih.gov | Promotion of cell survival, inhibition of apoptosis nih.govexplorationpub.com |
| MAPK/ERK | Increased phosphorylation and activation of ERK nih.govnih.gov | Regulation of cell proliferation and differentiation frontiersin.orgnumberanalytics.com |
Plasmenylcholine in Preclinical Disease Models and Pathophysiological Mechanisms
Neurodegenerative Disease Models
The link between plasmenylcholine and neurodegenerative diseases, particularly Alzheimer's disease, is an active area of investigation. Animal models have provided significant insights into how alterations in these lipids contribute to disease pathogenesis.
Altered this compound Levels and Composition in Animal Models of Alzheimer's Disease
Studies utilizing animal models of Alzheimer's disease (AD) have consistently demonstrated alterations in this compound levels, although the specific changes can vary depending on the model and the stage of the disease. In two different mouse models of AD, reduced levels of plasmalogens have been described. nih.gov Another study on the J20 mouse model of AD found that while total plasmenylethanolamine levels showed dynamic changes, increasing at 9 months and decreasing at 15 months, this compound levels did not show significant changes at any of the observed time points. mdpi.com However, research on post-mortem brain tissues from AD patients has revealed considerably reduced levels of both plasmenylethanolamine and this compound. nih.gov This discrepancy suggests that the regulation of different plasmalogen classes may be distinctly affected during the progression of AD.
The composition of plasmenylcholines, particularly the fatty acids at the sn-2 position, is also a critical factor. These are often polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA), which are vital for neuronal function. frontiersin.org Alterations in the availability or incorporation of these specific fatty acids into this compound molecules could further contribute to the membrane dysfunction seen in AD models.
Below is a table summarizing findings on this compound levels in preclinical AD models.
| Animal Model | Brain Region | Finding on this compound Levels | Reference |
|---|---|---|---|
| J20 mouse model | Hippocampus | No significant change at 3, 6, 9, 12, and 15 months | mdpi.com |
| APP(V717F) and APPsw mouse models | Cerebral Cortex | Deficiency present (up to 10 mol% of total plasmalogen at 18 months) | researchgate.net |
| General AD mouse models | Not specified | Reduced levels of plasmalogens described | nih.gov |
Mechanistic Links to Neuronal Membrane Integrity and Synaptic Function in Preclinical Studies
Plasmenylcholines are integral to the structure and function of neuronal membranes. Their unique vinyl-ether bond confers a distinct molecular shape that influences membrane fluidity and the formation of lipid rafts, which are crucial for cellular signaling. nih.gov Preclinical studies suggest that a deficiency in this compound can compromise neuronal membrane integrity, leading to increased vulnerability to oxidative stress and subsequent neuronal damage. nih.gov
The role of this compound in synaptic function is multifaceted. These lipids are involved in vesicular fusion and neurotransmitter release, processes that are fundamental to communication between neurons. nih.gov In ether lipid-deficient mice, synaptic function is impaired. mdpi.com The membranes of synapses and synaptic vesicles are enriched in ether lipids, and their deficiency has been shown to impair the synapsis process in mouse models. mdpi.com Specifically, a study using synaptosomes from Gnpat-deficient mice, which lack all ether lipids including this compound, showed impaired calcium-dependent neurotransmitter release. meduniwien.ac.at This suggests that reduced this compound levels could directly contribute to the synaptic deficits observed in neurodegenerative conditions like Alzheimer's disease.
Role in Myelin Homeostasis and Neurological Function in Animal Models
Myelin, the protective sheath that insulates nerve fibers, is highly enriched in lipids, including plasmalogens. meduniwien.ac.at While ethanolamine (B43304) plasmalogens are the predominant form in myelin, this compound also plays a role in its structure and maintenance. meduniwien.ac.atsemanticscholar.org Animal models with deficiencies in plasmalogen biosynthesis have provided strong evidence for their importance in myelin homeostasis.
In mouse models deficient in key enzymes for plasmalogen synthesis, such as the Gnpat knockout mouse, demyelination is observed in various parts of the central nervous system, including the spinal cord, optic nerve, and cerebellum. med-life.ca This demyelination can disrupt the efficient transmission of nerve signals, leading to neurological dysfunction. med-life.ca While these models have a global deficiency in all plasmalogens, the findings underscore the collective importance of this lipid class, including this compound, for maintaining the integrity of myelin. The continuous remodeling and short half-life of myelin lipids further highlight the need for a constant and robust synthesis of their components, including this compound. semanticscholar.org
Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome Spectrum Disorders, Rhizomelic Chondrodysplasia Punctata)
Peroxisomal biogenesis disorders (PBDs) are a group of severe genetic diseases characterized by the failure to form functional peroxisomes. Since the initial steps of plasmalogen biosynthesis occur in peroxisomes, these disorders are marked by a profound deficiency in all plasmalogens, including this compound. frontiersin.orguva.nlmeduniwien.ac.at
Impaired Plasmalogen Biosynthesis as a Hallmark in Cellular and Animal Models
Cellular and animal models have been crucial in establishing impaired plasmalogen biosynthesis as a defining feature of PBDs. In Zellweger syndrome, mutations in PEX genes lead to defective peroxisome assembly, causing the mislocalization of peroxisomal enzymes, including those required for the initial steps of this compound synthesis: dihydroxyacetone phosphate (B84403) acyltransferase (DHAP-AT) and alkyl-dihydroxyacetonephosphate synthase (ADHAP-S). uva.nl This leads to a severe reduction in plasmalogen levels. uva.nl
Similarly, in Rhizomelic Chondrodysplasia Punctata (RCDP), a specific defect in the import of certain peroxisomal enzymes due to mutations in the PEX7 gene results in deficient plasmalogen synthesis. frontiersin.orgoup.com Mouse models for RCDP, such as the Pex7 knockout and Gnpat knockout mice, replicate the biochemical phenotype of the human disease, showing a significant reduction in plasmalogen levels. meduniwien.ac.atmed-life.cafrontiersin.org These models have been invaluable for studying the direct consequences of plasmalogen deficiency.
The table below details key enzymes in plasmalogen biosynthesis affected in PBD models.
| Disorder | Affected Gene/Protein | Consequence in Cellular/Animal Models | Reference |
|---|---|---|---|
| Zellweger Syndrome Spectrum | PEX genes | Mislocalization of DHAP-AT and ADHAP-S to the cytosol, leading to their instability and reduced activity. | uva.nl |
| Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 | PEX7 | Impaired import of ADHAP-S into peroxisomes, leading to its cytosolic localization and functional separation from DHAP-AT. | frontiersin.orguva.nl |
| Rhizomelic Chondrodysplasia Punctata (RCDP) Type 2 | GNPAT (encodes DHAP-AT) | Undetectable levels of DHAP-AT enzymatic activity. | uva.nl |
| Rhizomelic Chondrodysplasia Punctata (RCDP) Type 3 | AGPS (encodes ADHAP-S) | Deficiency in ADHAP-S activity. | uva.nl |
Mechanistic Consequences of this compound Deficiency
Furthermore, the absence of plasmalogens disrupts cellular membrane architecture and function. This can affect a variety of cellular processes, from signal transduction to ion transport. researchgate.net In models of Zellweger syndrome, mitochondrial dysfunction and increased oxidative stress have been observed, which may be secondary to the primary peroxisomal defect and the resulting plasmalogen deficiency. frontiersin.org The severe neurological and developmental abnormalities seen in both patients and animal models of PBDs highlight the indispensable role of this compound and the entire plasmalogen class in normal physiology.
Cardiovascular Disease Models (e.g., Atherosclerosis, Myocardial Ischemia, Barth Syndrome)
Plasmenylcholines, a significant class of ether phospholipids (B1166683), are implicated in various cardiovascular pathologies. Preclinical models of atherosclerosis, myocardial ischemia, and Barth syndrome have revealed the critical role of these lipids in maintaining cardiac health and the detrimental consequences of their altered metabolism.
In the context of atherosclerosis, the vinyl-ether bond of plasmenylcholines makes them particularly susceptible to oxidation by reactive chlorinating species produced by myeloperoxidase, an enzyme abundant in atherosclerotic plaques. This oxidation can lead to the formation of pro-inflammatory lipid products that contribute to the progression of the disease.
During myocardial ischemia, there is an accelerated and selective breakdown of this compound. mdpi.com This process is mediated by specific phospholipases, leading to the accumulation of lysothis compound, a metabolite that can cause electrical instability in the heart muscle and contribute to arrhythmias. mdpi.com
Barth syndrome, a rare X-linked genetic disorder, is characterized by cardiomyopathy and is caused by mutations in the TAZ gene, which encodes the enzyme tafazzin. acs.org Tafazzin is crucial for the remodeling of cardiolipin (B10847521), another vital mitochondrial phospholipid. acs.org In a tafazzin-knockdown mouse model of Barth syndrome, a substantial reduction in this compound levels in the heart has been observed, highlighting the interconnectedness of phospholipid metabolism in cardiac tissue. acs.orgnih.gov
Role of this compound in Cardiac Lipid Remodeling (e.g., Tafazzin Deficiency)
The remodeling of cardiac lipids, particularly cardiolipin, is essential for maintaining mitochondrial function and, consequently, cardiac energy metabolism. Tafazzin deficiency in Barth syndrome disrupts this process, leading to abnormal cardiolipin composition and reduced levels of mature cardiolipin. acs.org Research has shown that this compound plays a significant role in this remodeling process.
In a tafazzin-knockdown (TAZ-KD) mouse model, a dramatic decrease in cardiac this compound was observed, from 30.8 mol % in wild-type mice to 18.1 mol % in TAZ-KD mice. acs.org This study also confirmed that lyso-plasmenylcholine and this compound can act as substrates for tafazzin in the transacylation of cardiolipin and monolysocardiolipin, respectively. acs.org This suggests that this compound, which is rich in linoleoyl species, is an important donor of acyl chains for the remodeling of cardiolipin in the heart. acs.org The deficiency of tafazzin, therefore, not only affects cardiolipin directly but also has a major impact on the levels and functions of this compound in the heart. acs.org
Interestingly, in response to the reduced levels of this compound in the TAZ-KD model, the expression of fatty acyl-CoA reductase 1 (Far1), a rate-limiting enzyme in plasmalogen biosynthesis, was found to be significantly upregulated by 8.3-fold. acs.orgnih.gov This indicates a compensatory mechanism attempting to restore plasmalogen homeostasis, further underscoring the importance of this compound in cardiac lipid metabolism.
Table 1: Phospholipid Composition in Wild-Type (WT) vs. Tafazzin-Knockdown (TAZ-KD) Mouse Hearts
| Phospholipid | Wild-Type (mol %) | Tafazzin-Knockdown (mol %) | Fold Change in TAZ-KD |
| This compound | 30.8 ± 2.8 | 18.1 ± 3.1 | ↓ 0.59 |
| Cardiolipin (CL) | 6.4 ± 0.1 | 2.0 ± 0.4 | ↓ 0.31 |
| Monolysocardiolipin (MLCL) | Not Detected | 3.3 ± 0.5 | ↑ |
Data sourced from Biochemistry (2018). acs.org
Oxidative Stress and Inflammation in Cardiac this compound Metabolism
Oxidative stress and inflammation are key contributors to the pathophysiology of various cardiovascular diseases, and they significantly impact this compound metabolism in the heart. nih.gov Plasmalogens, including this compound, are known to be susceptible to oxidative stress due to their vinyl-ether bond, which can be targeted by reactive oxygen species (ROS). mdpi.com
In conditions of enhanced oxidative stress, such as in the early stages of systemic lupus erythematosus-related cardiac tissue inflammation, a reduction in this compound levels is observed. mdpi.com This decrease is often accompanied by an increase in lysophospholipids like lysothis compound, which are products of this compound degradation. mdpi.com This suggests that oxidative stress accelerates the breakdown of this compound.
Inflammation and oxidative stress are closely linked, with one often exacerbating the other. nih.gov In cardiac pathologies, inflammatory processes can lead to an increase in ROS production, which in turn promotes the degradation of plasmenylcholines. The loss of these important membrane components can impair cellular function and contribute to the progression of heart disease.
Cancer Biology and Cell Proliferation Models
The role of this compound in cancer is an emerging area of research, with studies suggesting its involvement in cell proliferation and survival pathways. Altered lipid metabolism is a hallmark of cancer, and changes in this compound levels and metabolism have been observed in various cancer models.
This compound Metabolism in Cancer Cell Lines and Tumor Models
Studies on different cancer cell lines have revealed distinct metabolic profiles, including variations in choline (B1196258) and lipid metabolism. While specific data on this compound metabolism across a wide range of cancer cell lines is still being gathered, research on prostate and breast cancer cell lines has shown significant differences in choline-containing metabolites between cells grown in culture and as tumor xenografts. frontiersin.org This suggests that the tumor microenvironment plays a crucial role in modulating lipid metabolism. frontiersin.org
Synthetic analogues of this compound have been developed and tested for their anti-cancer properties. For instance, this compound analogues of the antitumor ether lipid ET-18-OCH3 have demonstrated antiproliferative effects in tumor cell lines in vitro. csic.es This indicates that targeting this compound metabolism could be a potential therapeutic strategy.
Mechanistic Implications for Cell Growth and Apoptosis
Plasmalogens, including this compound, have been shown to have protective effects against apoptosis, or programmed cell death. In neuronal cell models, treatment with plasmalogens was found to rescue cells from apoptosis induced by serum deprivation. reoken.com This protective effect was associated with the activation of the AKT and ERK survival signaling pathways and the inhibition of caspase-9 and caspase-3 cleavage, which are key events in the apoptotic cascade. reoken.comnih.gov
Furthermore, plasmalogens have been shown to inhibit apoptosis induced by other stimuli, such as retinoic acid, in neuroblastoma cells. reoken.com These findings suggest that this compound and other plasmalogens can modulate fundamental cellular processes like cell growth and survival. The anti-apoptotic properties of plasmenylcholines could potentially be exploited by cancer cells to promote their survival. Conversely, the development of drugs that interfere with this compound's pro-survival functions could represent a novel approach to cancer therapy. csic.es
Inflammatory and Immune Response Models
Plasmenylcholines are integral components of cell membranes in the immune system and are involved in modulating inflammatory responses. wikipedia.org Their unique chemical structure allows them to act as antioxidants, protecting cells from oxidative damage, and their metabolism can generate lipid mediators that influence inflammatory pathways. nih.gov
During inflammation, neutrophils release myeloperoxidase, which produces hypochlorous acid. This reactive species can react with the vinyl-ether bond of plasmenylcholines, leading to their oxidative chlorination. wikipedia.org This process not only depletes the cellular pool of plasmalogens but can also generate pro-inflammatory molecules.
The cholinergic system, which uses acetylcholine (B1216132) as a neurotransmitter, plays a significant role in regulating inflammation, in part through its interaction with immune cells. nih.gov Cholinergic anti-inflammatory pathways can modulate the production of pro-inflammatory cytokines. nih.gov Given that this compound is a choline-containing phospholipid, its metabolism and signaling are likely intertwined with these neuro-immune regulatory circuits, although the precise mechanisms are still under investigation. The breakdown of this compound can release choline, which could potentially influence cholinergic signaling and, consequently, the immune response.
This compound in Macrophage Activation and Immune Cell Signaling (mechanistic)
The mechanistic involvement of this compound in macrophage activation and immune cell signaling is multifaceted:
Modulation of Membrane Properties: The presence of the vinyl-ether bond in plasmenylcholines leads to a more compact packing of membrane lipids. mdpi.com This altered membrane fluidity and organization can influence the function of membrane-bound receptors and signaling proteins that are crucial for macrophage activation. frontiersin.org
Regulation of Signaling Precursors: Plasmenylcholines can serve as a reservoir for second messengers. For instance, lysothis compound, produced by the action of phospholipase A2 (PLA2), can act as a signaling molecule. caymanchem.comnih.gov It has been shown to stimulate the phosphorylation of CREB (cAMP response element-binding protein), which in turn activates cAMP-dependent protein kinase, a key pathway in immune cell signaling. caymanchem.com
Antioxidant Defense: The vinyl-ether bond of this compound is highly susceptible to oxidation by reactive oxygen species (ROS). mdpi.comresearchgate.net By acting as a sacrificial antioxidant, this compound protects other membrane lipids, such as polyunsaturated fatty acids (PUFAs), from oxidative damage. researchgate.netoup.com This is critical in macrophages, where ROS production is a key element of the inflammatory response and can also modulate signaling pathways like NF-κB and mTOR. mdpi.comfrontiersin.org
Interaction with Signaling Pathways: While direct binding of this compound to specific immune receptors is still under investigation, its influence on lipid-protein interactions within the membrane is evident. caymanchem.com These interactions can modulate the activity of various signaling cascades. For example, some studies suggest that ether lipids, including plasmenylcholines, can influence signaling pathways such as AKT and ERK, which are involved in cell survival and inflammation. researchgate.netresearchgate.net
Below is an interactive table summarizing the mechanistic roles of this compound in macrophage activation and immune signaling.
| Mechanistic Role | Description | Key Signaling Molecules/Pathways Involved |
| Membrane Structure Modulation | The vinyl-ether bond alters membrane fluidity and lipid packing, affecting receptor and protein function. frontiersin.orgmdpi.com | Membrane-bound receptors, signaling proteins |
| Second Messenger Source | Hydrolysis by PLA2 releases lysothis compound, which acts as a signaling molecule. caymanchem.comnih.gov | Lysothis compound, CREB, cAMP-dependent protein kinase |
| Antioxidant Protection | The vinyl-ether bond scavenges reactive oxygen species (ROS), protecting other membrane components from oxidative damage. mdpi.comresearchgate.netoup.com | Reactive Oxygen Species (ROS), NF-κB, mTOR |
| Signaling Pathway Influence | Modulates lipid-protein interactions, potentially affecting various signaling cascades. caymanchem.comresearchgate.netresearchgate.net | AKT, ERK |
Contributions to Resolution of Inflammation (mechanistic pathways)
The resolution of inflammation is an active process involving a switch from pro-inflammatory to anti-inflammatory and pro-resolving mediators. Plasmenylcholines and their derivatives can contribute to this crucial phase of the immune response.
One of the key mechanisms involves the release of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and docosahexaenoic acid (DHA), from the sn-2 position of the this compound molecule by phospholipase A2 (PLA2). frontiersin.orgcardiff.ac.uk These PUFAs are precursors to a variety of lipid mediators with opposing roles in inflammation.
Pro-inflammatory Mediator Production: Initially, AA can be metabolized to produce pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.govcardiff.ac.uk
Pro-resolving Mediator Production: As the inflammatory response progresses, a process known as "lipid-mediator class switching" occurs. The metabolism of AA shifts towards the production of anti-inflammatory lipoxins. cardiff.ac.uk Similarly, DHA is a precursor for the synthesis of specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins, which actively promote the resolution of inflammation. nih.govcardiff.ac.uk
Furthermore, lysothis compound itself may have roles in the resolution phase. For example, in the context of urothelial inflammation, the production of platelet-activating factor (PAF), a signaling molecule derived from a this compound precursor, can facilitate the removal of inflammatory cells, thereby contributing to the resolution of inflammation. nih.gov
The table below outlines the pathways through which this compound contributes to the resolution of inflammation.
| Contribution | Mechanistic Pathway | Key Mediators |
| Precursor for Lipid Mediators | Release of PUFAs (e.g., AA, DHA) by PLA2. frontiersin.orgcardiff.ac.uk | Arachidonic Acid (AA), Docosahexaenoic Acid (DHA) |
| Lipid-Mediator Class Switching | Shift in AA metabolism from pro-inflammatory leukotrienes to anti-inflammatory lipoxins. cardiff.ac.uk | Lipoxins |
| SPM Synthesis | Metabolism of DHA to produce specialized pro-resolving mediators. nih.govcardiff.ac.uk | Resolvins, Protectins, Maresins |
| Inflammatory Cell Clearance | Production of PAF from this compound precursors can aid in the removal of inflammatory cells. nih.gov | Platelet-Activating Factor (PAF) |
Other Preclinical Models (e.g., Ferroptosis, COPD)
The significance of this compound extends to other preclinical models of disease, including ferroptosis and chronic obstructive pulmonary disease (COPD).
Ferroptosis:
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. frontiersin.org Given the antioxidant properties of plasmenylcholines, their role in ferroptosis is of significant interest. The vinyl-ether bond in plasmenylcholines can act as a sacrificial antioxidant, protecting other lipids from peroxidation, a key event in ferroptosis. researchgate.netoup.com Therefore, a deficiency in plasmenylcholines could render cells more susceptible to this form of cell death. oup.com Some studies suggest that the loss of ether lipid biosynthesis can enhance resistance to ferroptosis in certain cancer cells, highlighting a complex and context-dependent role. researchgate.net
Chronic Obstructive Pulmonary Disease (COPD):
COPD is a chronic inflammatory lung disease. nih.gov Animal models of COPD, often induced by exposure to cigarette smoke or elastase, are used to study the disease's pathology. frontiersin.orgsmccro-lab.com In the lung, which is constantly exposed to oxidative stress, the antioxidant function of plasmalogens, including this compound, is particularly relevant. caymanchem.com Studies have shown that exposure to particulate matter (PM2.5), a component of air pollution that contributes to lung diseases, can lead to a decrease in this compound levels in the lung tissue of animal models. rsc.org This reduction in plasmenylcholines may indicate an attack by reactive oxygen species and contribute to the cell injury and inflammation characteristic of COPD. rsc.org
The following table summarizes the involvement of this compound in these preclinical models.
| Preclinical Model | Role of this compound | Key Pathological Feature Addressed |
| Ferroptosis | Acts as an antioxidant, potentially protecting against lipid peroxidation. researchgate.netoup.com | Iron-dependent lipid peroxidation |
| COPD | Provides antioxidant defense in the lung; levels may be reduced by exposure to oxidative stress (e.g., PM2.5). caymanchem.comrsc.org | Oxidative stress and inflammation |
Advanced Analytical Methodologies for Plasmenylcholine Research
Mass Spectrometry-Based Lipidomics
Mass spectrometry (MS) has become the cornerstone of plasmenylcholine research, offering unparalleled sensitivity and specificity for analyzing complex lipid mixtures. capes.gov.br Shotgun lipidomics, which involves the direct analysis of total lipid extracts, and liquid chromatography-MS (LC-MS) are two of the major MS-based approaches used in the field. nih.govresearchgate.net These methods allow for the detailed characterization of this compound species within the broader context of the cellular lipidome.
High-Resolution Mass Spectrometry for this compound Identification and Quantitation
High-resolution mass spectrometry (HRMS) is critical for the accurate identification and quantification of plasmenylcholines. Instruments like the Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ can achieve resolutions as high as 240,000 at m/z 200, enabling the differentiation of this compound species from other isobaric lipids. creative-proteomics.comfrontiersin.org This level of mass accuracy, often in the sub-ppm range, is essential for assigning correct elemental compositions to detected ions. For instance, a target mass resolution of 60,000 at m/z 400 has been successfully used to identify synthetic this compound species. researchgate.net The high sensitivity of these platforms allows for the detection of low-abundance plasmenylcholines, with detection limits reaching the parts-per-trillion (ppt) range. creative-proteomics.com
Quantitative analyses are often performed using targeted approaches like Parallel Reaction Monitoring (PRM), which provides excellent quantitative accuracy. creative-proteomics.com Software such as LipidSearch™ aids in the automated identification of lipids from complex datasets. creative-proteomics.com
Table 1: Key Parameters in High-Resolution Mass Spectrometry for this compound Analysis
| Parameter | Typical Value/Setting | Significance in this compound Analysis |
|---|---|---|
| Mass Resolution | 60,000 - 240,000 at m/z 200-400 | Differentiates isobaric lipid species, ensuring accurate identification. creative-proteomics.comresearchgate.net |
| Mass Accuracy | < 10 ppm | Provides high confidence in elemental composition assignment. utexas.edu |
| Ionization Mode | Electrospray Ionization (ESI) | Efficiently ionizes plasmenylcholines for MS analysis. creative-proteomics.com |
| Scan Speed | Up to 40 Hz | Enables rapid data acquisition, compatible with high-throughput workflows. creative-proteomics.com |
| Detection Limit | Parts-per-trillion (ppt) | Allows for the quantification of low-abundance this compound species. creative-proteomics.com |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of plasmenylcholines. longdom.orglabmanager.comwikipedia.org In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This process, often involving collision-induced dissociation (CID), provides detailed structural information about the original molecule. labmanager.comwikipedia.orgunt.edu
The fragmentation patterns of plasmenylcholines are distinct from their diacyl and plasmanyl counterparts. acs.org For instance, the collision-induced decomposition of protonated this compound ions often results in the neutral loss of a fatty aldehyde from the sn-1 position, a characteristic fragmentation that aids in their identification. acs.org The presence of alkali metals, such as sodium or lithium, can significantly enhance the fragmentation of plasmenylcholines, leading to the formation of more structurally informative product ions. nih.govnih.gov This is particularly useful for choline (B1196258) plasmalogens (PC-Pls), which can be otherwise difficult to fragment. nih.gov
Different MS/MS scan modes, such as precursor ion scans and neutral loss scans, can be employed to selectively detect plasmenylcholines within a complex mixture. For example, a precursor ion scan for fragments carrying the alkenyl chain can directly identify this compound species. researchgate.net
Table 2: Characteristic Fragmentation of this compound Subtypes in MS/MS
| Precursor Ion | Fragmentation Method | Characteristic Product Ions/Neutral Losses | Reference |
|---|---|---|---|
| [M+H]⁺ | CID | Neutral loss of a fatty aldehyde | acs.org |
| [M+Li]⁺ | CID | Enhanced fragmentation, loss of trimethylamine (B31210) plus fatty acids | nih.gov |
| [M+Na]⁺ | CID | Significant fragmentation for both PC-Pls and PE-Pls | nih.gov |
| [M-CH₃]⁻ | CID | Fragmentation at sn-2 and sn-3 positions | researchgate.netplos.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Profiling
Coupling chromatographic separation with mass spectrometry provides a powerful two-dimensional approach for analyzing complex lipid samples. americanpharmaceuticalreview.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for this compound profiling. resolvemass.ca It combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. resolvemass.ca Various LC methods, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC), have been developed to separate different lipid classes, including plasmenylcholines, prior to MS analysis. frontiersin.orgresearchgate.net This separation reduces ion suppression effects and allows for more accurate quantification. For example, a rapid HILIC-HRMS method has been described for the analysis of both ethanolamine-plasmalogens (PlsEtn) and choline-plasmalogens (PlsCho) in biological samples. researchgate.net The use of ultra-fast LC systems with small particle columns can significantly reduce analysis times without sacrificing resolution or sensitivity. americanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for the analysis of fatty acid and fatty aldehyde constituents of plasmenylcholines. thermofisher.comnih.gov This technique typically involves the acidic hydrolysis of the vinyl-ether bond of plasmenylcholines to release fatty aldehydes, which can then be derivatized to form dimethyl acetals. frontiersin.org These derivatives are volatile and can be readily analyzed by GC-MS, providing information on the composition of the sn-1 position of the this compound molecule. frontiersin.orgresearchgate.netnih.gov The availability of extensive electron impact (EI) spectral libraries facilitates the identification of these components. nih.govchemrxiv.org
Imaging Mass Spectrometry (IMS) for Spatial Distribution Analysis
Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including plasmenylcholines, directly in tissue sections. waters.comgalaxyproject.orgnih.gov This method provides crucial information about the localization of specific lipid species within different regions of a tissue, which is lost during traditional extraction-based lipidomics approaches. nih.gov
Matrix-assisted laser desorption/ionization (MALDI) is a commonly used ionization technique in IMS. utexas.eduresearchgate.net In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is then fired at discrete spots across the tissue, desorbing and ionizing molecules from the surface, which are then analyzed by the mass spectrometer. researchgate.net This process generates a mass spectrum for each spot, and by compiling the data from all spots, an image of the distribution of a particular m/z value can be created. galaxyproject.org
IMS has been used to study the distribution of ether lipids in the brain tissue of a mouse model for a peroxisomal disorder, revealing distinct localization patterns of plasmalogens. utexas.edu By combining IMS with other techniques like trapped ion mobility spectrometry (TIMS), it is possible to obtain collisional cross-section values, which provide an additional dimension of separation and can aid in the identification of lipid isomers. utexas.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. copernicus.orgnih.gov In the context of this compound research, NMR has been instrumental in elucidating the conformational properties of these lipids and their interactions with other membrane components, such as cholesterol. nih.gov
Proton (¹H) NMR studies have been used to compare the molecular dynamics of this compound and phosphatidylcholine bilayers. nih.gov By measuring spin-lattice relaxation times (T1), researchers can gain insights into the motional freedom of different parts of the lipid molecule. nih.gov These studies have revealed that this compound and phosphatidylcholine exhibit different molecular dynamics and interact differently with cholesterol. nih.gov For example, the introduction of cholesterol has been shown to increase the motional freedom in the polar head group of this compound while having a lesser effect on the head group of phosphatidylcholine. nih.gov
Chromatographic Separation Techniques (e.g., HPLC, TLC, SFC) Coupled with Detection
Various chromatographic techniques are employed for the separation and purification of plasmenylcholines from complex lipid mixtures. ijpsjournal.comijpsjournal.com These methods can be used as standalone techniques or coupled with other analytical instruments for detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of phospholipid classes, including the challenging-to-resolve pair of this compound and phosphatidylcholine. nih.govnih.gov Methods utilizing a hexane-2-propanol-water solvent system have been shown to effectively separate these lipids without causing hydrolysis of the acid-labile vinyl-ether bond. nih.gov HPLC can be coupled with various detectors, including UV detectors and mass spectrometers, for quantification. A method involving the acid-catalyzed hydrolysis of plasmalogens followed by HPLC separation of the resulting lysophospholipids has also been reported for quantitative analysis. nih.gov
Thin-Layer Chromatography (TLC) is a simpler and more rapid separation technique that can be used for the qualitative and semi-quantitative analysis of lipid classes. khanacademy.org In TLC, a stationary phase, such as silica (B1680970) gel, is coated onto a plate, and a solvent system (mobile phase) is used to separate the components of a mixture based on their polarity. khanacademy.org While less powerful than HPLC, TLC is a useful tool for initial screening and purification.
Supercritical Fluid Chromatography (SFC) is a newer chromatographic technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. ijpsjournal.com SFC can offer advantages in terms of speed and efficiency for certain lipid separations.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phosphatidylcholine |
| Cholesterol |
| Ethanolamine-plasmalogen (PlsEtn) |
| Choline-plasmalogen (PlsCho) |
| Lysophospholipid |
| Diacyl glycerophospholipid |
| Alkylacyl glycerophospholipid |
| Lysophosphatidylcholine |
| Sphingomyelin |
| Ceramide |
| Plasmenylethanolamine |
| Phosphatidylethanolamine (B1630911) |
| Phosphatidylinositol |
| Phosphatidylserine (B164497) |
| Lysophosphatidylethanolamine |
| Hexadecanoyl-eicosatetraenoyl-sn-glycero-3-phosphocholine |
| 1-O-1'-(Z)-tricosenyl-2-oleoyl-rac-glycero-3-phosphocholine |
| 1-O-1'-(Z)-hexadecenyl-2-linoleoyl-rac-glycero-3-phosphocholine |
| 2-arachidonoyl-O-1'-(Z)-hexadecenyl-rac-glycero-3-phosphocholine |
| Carbon dioxide |
| Hexane |
| 2-propanol |
| Water |
| Methanol |
| Acetonitrile |
| Chloroform |
| Diethyl ether |
| Ammonium acetate |
| Acetic acid |
| Hydrochloric acid |
| Sodium hydroxide |
| Lithium hydroxide |
Acid-Labile Cleavage and Derivatization for Quantification
A cornerstone of this compound analysis is the exploitation of the vinyl-ether bond's high susceptibility to acidic conditions. researchgate.netfrontiersin.org This chemical property allows for the selective cleavage of plasmalogens while leaving the more stable alkyl-acyl and diacyl glycerophospholipids intact. nih.gov The hydrolysis of the vinyl-ether linkage in this compound can be completed in as little as one minute under mild acid treatment. nih.gov This reaction liberates the fatty aldehyde from the sn-1 position, which can then be derivatized for enhanced detection and quantification. frontiersin.org
The derivatization of the resulting fatty aldehyde is a critical step that improves ionization efficiency for mass spectrometry or adds a chromophore or fluorophore for spectrophotometric or fluorescence-based detection. researchgate.net This strategy circumvents issues related to the analysis of intact complex lipids and allows for precise quantification. researchgate.netfrontiersin.org A variety of derivatization reagents have been developed, each suited for different analytical platforms like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). frontiersin.org For instance, dansylhydrazine reacts with the liberated aldehyde to form a highly fluorescent product, enabling sensitive quantification using reversed-phase HPLC with fluorescence detection. frontiersin.org Other reagents, such as (pentafluorobenzyl)hydroxylamine hydrochloride, prepare the aldehyde for analysis by GC-MS. frontiersin.org
This acid hydrolysis and derivatization method is highly quantitative and can be applied to small biological samples, making it useful for analyzing lipids from cell cultures. nih.gov The process does not typically alter the fatty acid composition of the other phospholipid classes, allowing for comprehensive lipid profiling from a single sample. nih.gov
Table 1: Derivatization Reagents for Quantification of Plasmalogen-Derived Aldehydes This interactive table summarizes common derivatization agents used after acid cleavage of plasmalogens.
| Derivatization Reagent | Target Molecule | Analytical Technique | Key Advantage |
|---|---|---|---|
| Dansylhydrazine | Fatty Aldehyde | HPLC with Fluorescence Detection | High sensitivity due to fluorescent tag. frontiersin.org |
| (Pentafluorobenzyl)hydroxylamine hydrochloride | Fatty Aldehyde | Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for GC-based separation and MS detection. frontiersin.org |
| 2,4-Dinitrophenylhydrazine | Fatty Aldehyde | Thin-Layer Chromatography (TLC) | A classical method for visualization on TLC plates. frontiersin.org |
| 1-Phenyl-3-methyl-5-pyrazolone (PMP) | Aldoses, Amino Sugars | HPLC with DAD or MS detection | Effective for derivatizing various carbonyl-containing molecules. mdpi.com |
Stable Isotope Labeling and Flux Analysis for Metabolic Pathway Elucidation
To understand the dynamics of this compound metabolism, researchers employ stable isotope labeling coupled with metabolic flux analysis (MFA). researchgate.netfrontiersin.org This powerful approach allows for the quantitative tracking of metabolic pathways in vivo, providing insights into the rates of synthesis, turnover, and interconversion of lipids. mdpi.com The methodology involves introducing a non-radioactive, isotopically enriched precursor into a biological system. creative-proteomics.com These stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), act as tracers that are incorporated into downstream metabolites. mdpi.comcreative-proteomics.com
For this compound research, labeled precursors like methyl-D9-choline, ¹³C-glucose, or deuterated fatty acids are commonly used. researchgate.netnih.gov As the cells metabolize these labeled substrates, the isotopes are integrated into the newly synthesized this compound molecules. researchgate.net Advanced analytical techniques, primarily chromatography-coupled tandem mass spectrometry (LC-MS/MS), are then used to detect and quantify the mass shift in the resulting lipids. mdpi.comneurolipidomics.com
By measuring the rate of isotope incorporation over time, a metabolic flux map can be constructed. frontiersin.orgmdpi.com This provides quantitative data on the activity of specific biosynthetic and catabolic pathways. frontiersin.org For example, ¹³C-MFA can reveal the contributions of different carbon sources, like glucose, to the glycerol (B35011) backbone and fatty acid chains of this compound. nih.govplos.org This technique has been instrumental in identifying key regulatory steps and enzymes in lipid biosynthesis, such as the role of ATP:citrate lyase in providing acetyl-CoA for fatty acid synthesis. plos.org
Table 2: Common Stable Isotope Tracers for Lipid Metabolic Flux Analysis This interactive table outlines stable isotope precursors and their applications in studying lipid biosynthesis.
| Isotope / Precursor | Analytical Platform | Information Gained |
|---|---|---|
| ¹³C-Glucose | GC-MS, LC-MS/MS | Traces carbon flux through central metabolic pathways (e.g., glycolysis, TCA cycle) into the glycerol backbone and acetyl-CoA for fatty acid synthesis. nih.govplos.org |
| Deuterium (²H) (e.g., from ²H₂O) | Mass Spectrometry | Measures de novo lipogenesis by tracking the incorporation of deuterium into fatty acids. mdpi.com |
| Methyl-D9-Choline | ESI-MS/MS | Specifically tracks the synthesis and turnover of choline-containing phospholipids (B1166683) like phosphatidylcholine and this compound. researchgate.net |
Biophysical Methods for Membrane Interaction Studies
The presence of the vinyl-ether bond at the sn-1 position gives this compound distinct biophysical properties compared to its diacyl counterpart, phosphatidylcholine. nih.govresearchgate.net These properties significantly influence the structure and function of cellular membranes. nih.gov A variety of biophysical techniques are used to investigate these interactions and their consequences for membrane dynamics. numberanalytics.com
Molecular dynamics (MD) simulations provide atomistic-level insights, revealing that plasmenylcholines can form more compressed, thicker, and rigid lipid bilayers. nih.gov These simulations show that the vinyl-ether linkage alters the orientation of the lipid headgroup and promotes closer packing of the acyl chains. nih.gov
Experimental techniques validate and expand upon these computational findings. Fluorescence spectroscopy, using probes like trans-parinaric acid, can measure changes in membrane fluidity and order. researchgate.net Studies have shown that plasmalogens tend to increase the rigidity of biological membranes. nih.govresearchgate.net Other methods such as ³¹P-Nuclear Magnetic Resonance (³¹P-NMR) and X-ray diffraction are used to study the phase behavior of lipids. researchgate.net These techniques have demonstrated that plasmalogens have a higher tendency to form non-lamellar structures, such as the inverted hexagonal (HII) phase, which is crucial for processes like membrane fusion and fission. nih.govmed-life.ca Techniques like quartz crystal microbalance with dissipation and atomic force microscopy can further probe the global effects of lipids on membrane structure and stability. rsc.org
Collectively, these biophysical methods have established that plasmenylcholines are not merely passive structural components but active modulators of membrane properties, influencing thickness, fluidity, curvature, and the formation of lipid domains. researchgate.netnih.gov
Table 3: Biophysical Methods for Studying this compound-Membrane Interactions This interactive table details biophysical techniques used to analyze the effect of this compound on membrane properties.
| Method | Principle | Measured Parameters |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Computational modeling of atomic interactions over time. | Membrane thickness, lipid packing, acyl chain order, headgroup orientation. nih.gov |
| Fluorescence Spectroscopy/Anisotropy | Measures the rotational diffusion of fluorescent probes embedded in the membrane. | Membrane fluidity, lipid order, lateral domain organization. nih.govresearchgate.net |
| ³¹P-Nuclear Magnetic Resonance (³¹P-NMR) | Detects the magnetic properties of the phosphorus nucleus in the lipid headgroup. | Lipid phase (e.g., lamellar, hexagonal), headgroup dynamics. researchgate.net |
| X-ray Diffraction | Scatters X-rays off the ordered structure of lipid bilayers. | Bilayer thickness, phase transitions, electron density profiles. researchgate.net |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with lipid phase transitions. | Phase transition temperatures and enthalpies. researchgate.net |
Genetic, Proteomic, and Metabolomic Approaches in Plasmenylcholine Research
Gene Knockout/Knockdown Studies of Plasmenylcholine Biosynthetic/Catabolic Enzymes (e.g., Pex7 KO mice, TAZ-KD mice)
The use of genetically modified animal models, particularly knockout (KO) and knockdown (KD) mice, has been instrumental in elucidating the in vivo functions of enzymes involved in this compound metabolism. These models have provided critical insights into the physiological consequences of impaired this compound biosynthesis and remodeling.
Pex7 Knockout (KO) Mice:
Pex7 knockout mice serve as a key model for Rhizomelic Chondrodysplasia Punctata (RCDP) type 1, a severe peroxisomal disorder characterized by profound plasmalogen deficiency. lipotype.comresearchgate.net The Pex7 gene encodes the receptor for peroxisomal targeting signal 2 (PTS2), which is essential for the import of several peroxisomal enzymes, including glyceronephosphate O-acyltransferase (GNPAT), a crucial enzyme in the initial steps of plasmalogen biosynthesis. lipotype.com Consequently, Pex7 KO mice exhibit a dramatic reduction in plasmalogen levels across various tissues. researchgate.netresearchgate.net Studies on these mice have demonstrated a direct correlation between the severity of the Pex7 deficiency and the degree of plasmalogen reduction, as well as associated neurobehavioral deficits. metabolomicscentre.ca For instance, these models show significant reductions in brain neurotransmitter levels, such as dopamine, norepinephrine, and serotonin, which are linked to the observed hyperactivity. metabolomicscentre.ca Furthermore, research on Pex7 KO mice has been crucial in evaluating potential therapeutic strategies, such as dietary supplementation with alkylglycerols to bypass the initial defective steps of plasmalogen synthesis. researchgate.netresearchgate.net
Tafazzin-Knockdown (TAZ-KD) Mice:
Tafazzin is a mitochondrial transacylase responsible for the remodeling of cardiolipin (B10847521). Mutations in the TAZ gene cause Barth syndrome (BTHS), a serious condition affecting the heart and skeletal muscle. nih.govuio.no TAZ-knockdown (TAZ-KD) mouse models have been pivotal in uncovering an unexpected and critical link between tafazzin function and this compound homeostasis. nih.govuio.no High-resolution 31P nuclear magnetic resonance studies of TAZ-KD mouse hearts revealed a substantial decrease in this compound levels, from approximately 30.8 mol% in wild-type mice to 18.1 mol% in TAZ-KD mice. nih.govuio.nomdpi.com This reduction is accompanied by an 8.3-fold upregulation of Fatty acyl-CoA reductase 1 (Far1), a rate-limiting enzyme in plasmalogen biosynthesis, suggesting a compensatory mechanism in response to the this compound deficit. nih.govuio.nomdpi.com These findings suggest that this compound is important for the remodeling of cardiolipin in the heart and that tafazzin deficiency has a major impact on cardiac this compound levels. nih.govmdpi.comresearchgate.net
| Model | Gene | Protein Function | Key Phenotype Related to this compound | Research Findings |
| Pex7 KO Mice | Pex7 | Peroxisomal targeting signal 2 receptor | Severe plasmalogen deficiency | Models Rhizomelic Chondrodysplasia Punctata type 1; correlates plasmalogen levels with neurobehavioral deficits. lipotype.comresearchgate.netmetabolomicscentre.ca |
| TAZ-KD Mice | TAZ | Mitochondrial transacylase | Significant reduction in cardiac this compound | Reveals a link between cardiolipin remodeling and this compound homeostasis; shows compensatory upregulation of Far1. nih.govuio.nomdpi.com |
Proteomic Analysis of this compound-Interacting Proteins and Pathways
Proteomics, the large-scale study of proteins, offers a powerful lens through which to view the functional context of plasmenylcholines. wikipedia.org By identifying proteins that physically interact with plasmenylcholines or whose expression is altered in response to changes in this compound levels, researchers can map the cellular pathways and processes influenced by these ether lipids.
While direct proteomic screens for this compound-binding proteins are still emerging, studies on related models of plasmalogen deficiency have provided important clues. For instance, in the TAZ-KD mouse model, while investigating the dramatic loss of this compound, proteomic approaches have been used to quantify changes in the levels of enzymes involved in lipid metabolism. One such finding was the significant upregulation of the phospholipase iPLA2β, which is involved in releasing fatty acids from the sn-2 position of phospholipids (B1166683), contributing to the reduced levels of this compound. frontiersin.org
Furthermore, the identification of cytochrome c as a plasmalogenase, an enzyme that can cleave the vinyl-ether bond of plasmalogens, represents a significant advancement in understanding plasmalogen catabolism. nih.gov This discovery opens the door for future proteomic studies to investigate the regulation of cytochrome c's plasmalogenase activity and to identify other potential plasmalogen-degrading enzymes.
Proteomic analyses of cellular compartments rich in plasmenylcholines, such as neuronal membranes and cardiac tissue, under conditions of plasmalogen deficiency, can reveal compensatory changes in protein expression. These studies can help to uncover novel functions of plasmenylcholines in processes like signal transduction, membrane trafficking, and cellular stress responses. Methodologies like co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) using antibodies against enzymes in the metabolic pathway of this compound can identify interacting protein networks. mdpi.com
Global Metabolomics and Lipidomics Profiling to Elucidate this compound-Related Metabolic Shifts
Metabolomics and its sub-discipline, lipidomics, provide a snapshot of the small-molecule metabolites and lipids within a biological system. metabolomicscentre.cacreative-proteomics.com These approaches are particularly well-suited for studying the systemic impact of altered this compound metabolism. By comprehensively profiling the lipidome and metabolome, researchers can identify downstream consequences and compensatory mechanisms that arise from this compound dysregulation.
Lipidomics studies in TAZ-KD mice have provided a detailed picture of the metabolic shifts that accompany this compound deficiency. frontiersin.org Beyond the reduction in this compound, these analyses revealed significant alterations in other lipid classes. For example, notable changes were observed in phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and their lysophospholipid counterparts (LPC and LPE). frontiersin.org Specifically, PC species with fewer double bonds were increased, while polyunsaturated PC species were decreased. frontiersin.org Furthermore, an increase in arachidonic acid-containing PE-based plasmalogens was noted. frontiersin.org
| Study Type | Model/System | Key Findings in Relation to this compound | Implicated Metabolic Pathways |
| Lipidomics | TAZ-KD Mice | Decreased this compound; altered PC, PE, LPC, and LPE profiles. frontiersin.org | Glycerophospholipid metabolism, Fatty acid remodeling. frontiersin.org |
| Metabolomics | Human studies | Reduced circulating plasmalogens correlated with increased diacyl-PE. nih.gov | Phospholipid homeostasis, Cardiometabolic health regulation. nih.gov |
| Lipidomics | Green Cotton Fiber | Differential levels of specific phosphatidylserine (B164497) and sulfoquinovosyldiacylglycerol species. mdpi.com | Glycerophospholipid metabolism. mdpi.com |
CRISPR/Cas9-Based Genomic Editing for Investigating this compound Metabolism
The advent of CRISPR/Cas9 gene-editing technology has provided an unprecedented tool for precisely investigating the genes involved in this compound metabolism. lipotype.combiorxiv.org This technology allows for the targeted knockout, activation, or modification of specific genes in cell lines and animal models, enabling researchers to dissect the function of individual enzymes and regulatory proteins in the plasmalogen pathway with high precision. wikipedia.orglipotype.com
CRISPR/Cas9 has been successfully employed to generate cell lines with deficiencies in various enzymes of the ether lipid biosynthesis pathway. For example, researchers have created HeLa and HAP1 cell lines with knockouts of genes like GNPAT and AGPS, which are critical for the initial steps of plasmalogen synthesis in peroxisomes. researchgate.netnih.gov These cell models are invaluable for studying the cellular consequences of plasmalogen deficiency and for high-throughput screening of potential therapeutic compounds.
A landmark study utilized CRISPR/Cas9 to identify the long-sought-after gene encoding plasmanylethanolamine desaturase (PEDS), the enzyme that introduces the characteristic vinyl-ether bond to form plasmalogens. nih.govpnas.org By systematically knocking out candidate genes in HAP1 cells, researchers identified transmembrane protein 189 (TMEM189) as the gene encoding PEDS. nih.govpnas.org Inactivation of TMEM189 led to a complete loss of PEDS activity and a buildup of its substrate, plasmanylethanolamine. pnas.org
Furthermore, CRISPR-based screens are being used to uncover novel regulators of lipid metabolism. biorxiv.orgbiorxiv.org By creating libraries of guide RNAs that target all genes in the genome, researchers can identify genes whose knockout leads to changes in plasmalogen levels. This approach has the potential to uncover new enzymes, transporters, and signaling proteins involved in this compound homeostasis.
Future Directions and Emerging Research Avenues for Plasmenylcholine
Elucidation of Uncharted Enzymatic Pathways and Novel Regulatory Mechanisms
While the broad strokes of plasmalogen biosynthesis are known, the specific pathways and regulatory networks governing plasmenylcholine levels are far from completely understood. A clear and complete description of the biosynthetic pathway for this compound has not yet been conclusively identified. xn--d1ahakv.xn--p1ai It is widely accepted that plasmenylethanolamine serves as a crucial precursor for this compound in animal cells. xn--d1ahakv.xn--p1ai However, the exact enzymatic steps and their regulation in this conversion are still under investigation. One proposed pathway involves the action of cholinephosphotransferase, which may function as a bifunctional enzyme for the synthesis of both phosphatidylcholine and this compound, with the rate of this compound synthesis being highly dependent on the availability of its precursor, 1-alk-1'-enyl-2-acylglycerol. labmanager.comnih.gov
Future research must focus on identifying and characterizing the specific enzymes responsible for each step of this compound synthesis and degradation. For instance, while cytochrome c has been identified as a plasmalogenase that can cleave the vinyl-ether bond under conditions of oxidative stress, the regulation of this activity and the existence of other, more specific this compound-degrading enzymes are open questions. mdpi.comresearchgate.net Similarly, the degradation of the vinyl ether bond by lysoplasmalogenases like TMEM86A and TMEM86B is an area of active study, but the substrate specificity and regulatory mechanisms for these enzymes, particularly concerning lysothis compound, require further exploration. nih.gov
A key area for future investigation is the feedback regulation of plasmalogen biosynthesis. It is known that the levels of fatty acyl-CoA reductase 1 (FAR1), a rate-limiting enzyme in the pathway, are regulated by cellular plasmalogen levels. nih.govfrontiersin.orglife-science-alliance.orgnih.gov This feedback loop appears to involve the sensing of plasmalogens in the inner leaflet of the plasma membrane. nih.gov However, the precise molecular sensors and signaling cascades that mediate this regulation remain undetermined and represent a critical gap in our knowledge. csic.es Unraveling these mechanisms will be essential for understanding how cells maintain this compound homeostasis.
Table 1: Key Enzymes and Regulatory Points in this compound Metabolism Warranting Further Investigation
| Enzyme/Process | Known Function/Hypothesis | Uncharted Territory/Future Research Focus |
| Cholinephosphotransferase | Catalyzes the final step in the synthesis of phosphatidylcholine and putatively this compound from CDP-choline and diacylglycerol or 1-alk-1'-enyl-2-acylglycerol, respectively. labmanager.comwikipedia.org | Determining its precise substrate specificity for 1-alk-1'-enyl-2-acylglycerol versus diacylglycerol and the regulatory factors that dictate this choice. |
| Plasmenylethanolamine N-methyltransferase (PEMT)-like activity | A potential pathway for converting plasmenylethanolamine to this compound through sequential methylation. csic.es | Identification and characterization of the specific enzyme(s) responsible for this conversion and their regulation. |
| Phospholipase C (PLC)-dependent pathway | A proposed route where PLC cleaves the headgroup from plasmenylethanolamine, followed by the addition of a phosphocholine (B91661) headgroup. life-science-alliance.orgcsic.es | Elucidating the specific PLC isoforms involved and the signaling contexts in which this pathway is activated. |
| Cytochrome c | Acts as a plasmalogenase under oxidative stress, cleaving the sn-1 vinyl ether bond. mdpi.comresearchgate.net | Understanding the specific conditions that trigger this activity towards this compound and its physiological relevance in different cell types. |
| Lysoplasmalogenases (e.g., TMEM86A, TMEM86B) | Cleave the vinyl-ether bond of lysoplasmalogens. nih.gov | Defining the substrate preference for lysothis compound versus lysoplasmenylethanolamine and the mechanisms regulating their activity. |
| FAR1 Feedback Regulation | FAR1 stability is modulated by cellular plasmalogen levels. nih.govfrontiersin.orgnih.gov | Identifying the molecular sensor(s) that detect plasmalogen levels and the signaling pathway that targets FAR1 for degradation. |
Exploration of this compound's Role in Previously Uncharted Biological Systems and Cell Types
Plasmalogen distribution is tissue-specific, with choline (B1196258) plasmalogens being particularly enriched in the heart and skeletal muscle, while ethanolamine (B43304) plasmalogens are predominant in the nervous system. frontiersin.org This distinct distribution strongly suggests specialized functions. While their roles in membranes of the nervous, immune, and cardiovascular systems are areas of active research, the function of this compound in many other biological systems and specialized cell types remains largely uncharted territory. frontiersin.orgresearchgate.net
Recent discoveries have highlighted the presence of novel very-long-chain (VLC) plasmenylethanolamine species exclusively in neutrophils, indicating that other cell types may also possess unique plasmalogen profiles with specific functions. researchgate.netnih.gov Future research should aim to perform comprehensive lipidomic analyses on a wider array of isolated cell types, particularly those with unique physiological demands or those that have been historically difficult to study. This could reveal previously unknown reservoirs and functions of this compound. For example, its role in terminally differentiated cells, stem cell populations, or specific immune cell subsets beyond neutrophils is poorly understood.
The role of plasmalogens as signaling molecules and modulators of membrane domains like lipid rafts is an emerging theme. frontiersin.orgresearchgate.net However, much of this research has been general to plasmalogens or focused on plasmenylethanolamine. Future studies should specifically investigate how this compound contributes to the formation and function of these microdomains in different cell types. Exploring its involvement in cellular processes such as membrane fusion, vesicle trafficking, and signal transduction in systems not traditionally associated with high plasmalogen content could yield significant new insights. oup.com
Development of Advanced In Vitro and In Vivo Models for Mechanistic this compound Research
Progress in understanding the specific functions of this compound has been hampered by the limitations of existing research models. While knockout mouse models deficient in key enzymes of the plasmalogen biosynthetic pathway have been invaluable, they often present with complex, systemic phenotypes that make it difficult to dissect the specific contribution of this compound deficiency in a particular tissue or cell type. oup.com
The development of more sophisticated in vivo models is a critical future direction. This includes the creation of conditional or inducible knockout/knock-in mouse lines that allow for the tissue-specific and time-controlled deletion or modification of genes involved in this compound metabolism. Such models would be instrumental in distinguishing the roles of this compound from plasmenylethanolamine and in studying its function in adult tissues without the confounding effects of developmental abnormalities.
In parallel, advanced in vitro models are needed to move beyond simple cell cultures. The use of synthetic plasmenylcholines with defined acyl chains in model membrane systems like liposomes and micelles has provided valuable insights into their biophysical properties. oup.comnih.gov Future studies should build on this by incorporating these synthetic lipids into more complex, biologically relevant systems. Promising avenues include:
3D organoid and spheroids cultures: These models better recapitulate the cellular architecture and microenvironment of tissues, providing a more accurate context for studying this compound function.
Organ-on-a-chip technologies: Microfluidic devices that simulate the physiological environment of organs can be used to study the effects of this compound on cell function and tissue-level physiology under controlled conditions.
Hybrid cellular systems: The construction of artificial cells or the encapsulation of living cells within synthetic vesicles offers a bottom-up approach to study the minimal requirements for this compound function in processes like membrane dynamics and signaling. nih.govnih.gov
These advanced models will be essential for moving from correlational observations to a mechanistic understanding of how this compound executes its specific biological roles. nih.govresearchgate.net
Integration with Multi-Omics Data for Systems-Level Understanding of this compound Biology
To fully comprehend the role of this compound in complex biological systems, it is essential to move beyond single-analyte measurements and embrace a systems biology approach. brjac.com.brnih.gov The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics/lipidomics—offers a powerful strategy to build a holistic picture of how this compound metabolism is regulated and how it influences other cellular pathways. frontiersin.orgnih.gov
Future research should focus on generating and integrating these large datasets from the advanced in vitro and in vivo models described previously. For instance, by combining quantitative lipidomics of this compound species with RNA-sequencing and proteomics, researchers can identify entire networks of genes and proteins that are co-regulated with this compound levels. This can help uncover novel biosynthetic and catabolic enzymes, regulatory factors, and downstream effector pathways. institut-curie.org
This integrated approach is particularly promising for understanding the role of this compound in complex diseases. By analyzing multi-omics data from patient cohorts, it may be possible to identify molecular subtypes of diseases characterized by specific this compound signatures. frontiersin.org Machine learning and other advanced computational tools will be critical for analyzing these vast and complex datasets to identify meaningful correlations and build predictive models of this compound function in health and disease. nih.govfrontiersin.org This systems-level view is essential for bridging the gap from genotype to phenotype and understanding the intricate interplay of this compound with other cellular components. scholarsresearchlibrary.com
Mechanistic Investigation of this compound as a Potential Molecular Target
The unique structural and chemical properties of this compound, particularly its reactive vinyl-ether bond, make it and its metabolic pathways attractive as potential molecular targets for therapeutic intervention. acs.orgacs.org Emerging evidence suggests that ether lipids are involved in the pathophysiology of various diseases, including cancer and neurodegenerative disorders, highlighting the potential for targeting these pathways. mdpi.comresearchgate.netoup.com
Future research should focus on the mechanistic investigation of this compound as a target. This involves several key areas:
Targeting Synthesis and Degradation: The enzymes responsible for this compound biosynthesis and degradation are prime candidates for drug development. scholarsresearchlibrary.com For example, inhibitors of enzymes like AGPS have shown potential in reducing the pathogenicity of cancer cells in vitro. oup.com Conversely, strategies to enhance this compound synthesis or inhibit its degradation could be beneficial in diseases characterized by plasmalogen deficiency. This requires a detailed understanding of the structure and function of these enzymes to enable rational drug design.
Exploiting the Vinyl-Ether Bond: The susceptibility of the vinyl-ether bond to oxidation is a double-edged sword. While it underlies the proposed antioxidant function of plasmalogens, it also makes them a target for pathological oxidative damage by species like hypochlorous acid (HOCl) produced by myeloperoxidase during inflammation. acs.orgresearchgate.net Understanding the downstream signaling consequences of specific this compound oxidation products could reveal new therapeutic targets to mitigate inflammatory damage.
Plasmalogen Replacement Therapy (PRT): In diseases associated with plasmalogen deficiency, such as certain peroxisomal disorders, PRT using precursors that can be converted to plasmalogens has shown promise. mdpi.com Future research needs to optimize this approach, potentially by designing specific this compound precursors and understanding the mechanisms of their uptake, transport, and incorporation into target tissues. nih.gov
A thorough mechanistic understanding of how modulating this compound levels or targeting its unique chemical features affects cellular signaling and function is crucial for translating these concepts into viable therapeutic strategies. lexogen.comlifechemicals.com
Methodological Innovations in this compound Analysis and Quantification
A significant barrier to a deeper understanding of this compound has been the analytical challenge of accurately identifying and quantifying its various molecular species, particularly in distinguishing them from their plasmanyl (ether-linked) and diacyl counterparts. frontiersin.org While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the dominant tool, there is a continuous need for methodological innovation. frontiersin.orgnih.gov
Future advancements in this area will be critical for driving the field forward. Key areas for innovation include:
Enhanced Separation and Isomer Discrimination: Developing new chromatographic techniques (e.g., advanced liquid chromatography, supercritical fluid chromatography) and ion mobility mass spectrometry methods to better resolve the complex mixtures of lipid isomers present in biological samples. frontiersin.orgmdpi.com
Increased Sensitivity and Throughput: The development of next-generation mass spectrometers with higher sensitivity, faster scanning speeds, and greater dynamic range will enable the quantification of very low-abundance this compound species and facilitate high-throughput lipidomic screening of large sample cohorts. labmanager.comnih.govtechnologynetworks.com
Novel Derivatization Strategies: Creating new chemical derivatization methods that specifically target the vinyl-ether bond can enhance the specificity and sensitivity of detection. For example, methods using dansylhydrazine to derivatize the aldehyde produced upon acid cleavage of the vinyl-ether bond have proven effective for quantification. nih.govfrontiersin.org
Absolute Quantification: A major challenge remains the lack of available internal standards for every this compound molecular species. The synthesis of a broader range of stable isotope-labeled standards is essential for achieving accurate and absolute quantification, moving beyond relative measurements. nih.gov
Mass Spectrometry Imaging (MSI): Improving the spatial resolution of MSI techniques will allow for the precise localization of specific this compound molecules within tissues and even single cells, providing critical insights into their distribution in relation to cellular structures and functions. technologynetworks.com
These analytical innovations will provide the robust and detailed data necessary to fuel the research directions outlined in the preceding sections, ultimately leading to a more complete understanding of this compound's role in biology.
Q & A
Basic: What experimental methods are recommended for extracting plasmenylcholine from biological tissues?
The Bligh-Dyer method is a gold standard for lipid extraction due to its efficiency and reproducibility. It uses chloroform-methanol mixtures to homogenize wet tissues, followed by phase separation to isolate lipids. For this compound, which is acid-labile, avoid acidic conditions during extraction to prevent degradation. Post-extraction, thin-layer chromatography (TLC) or HPLC can separate this compound from other phospholipids. Validation via mass spectrometry (e.g., MDMS-SL) ensures specificity .
Basic: How can researchers quantify this compound levels in complex lipid mixtures?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in distinguishing this compound subclasses (e.g., pPC vs. aPC). Internal standards (e.g., isotope-labeled this compound) improve accuracy. For high-throughput studies, shotgun lipidomics using differential mobility separation (DMS) can resolve isobaric species. Always normalize data to total protein or phospholipid content to account for sample variability .
Basic: What are the key considerations for designing a study investigating this compound’s role in metabolic disorders?
- Sample stratification : Ensure cohorts are matched for age, sex, and comorbidities (e.g., diabetes, NAFLD) to minimize confounding factors.
- Tissue specificity : this compound levels vary by tissue; prioritize plasma or tissue biopsies relevant to the pathology (e.g., pancreas for diabetes studies).
- Analytical controls : Include internal standards and negative controls (e.g., samples spiked with this compound inhibitors) to validate assay specificity .
Advanced: How do researchers resolve contradictions in this compound’s role in disease pathogenesis?
Contradictions often arise from methodological differences (e.g., extraction protocols, cohort heterogeneity). To address this:
- Conduct meta-analyses of published datasets, focusing on studies with comparable methodologies.
- Use multivariate regression to adjust for confounders like lipid peroxidation or dietary influences.
- Perform in vitro mechanistic studies (e.g., siRNA knockdown of this compound-synthesizing enzymes) to isolate its direct effects .
Advanced: What experimental approaches can elucidate this compound’s interaction with calcium-independent phospholipase A2 (iPLA2)?
- Substrate-specific assays : Compare iPLA2 activity using this compound vs. phosphatidylcholine substrates under calcium-free conditions.
- Inhibitor studies : Use selective inhibitors like (R)-BEL to distinguish iPLA2γ isoform activity.
- Membrane fractionation : Isolate membrane-associated iPLA2 to study its spatial interaction with this compound. Validate findings via Western blot or activity-based protein profiling .
Advanced: How can researchers address variability in this compound measurements across lipidomics studies?
- Standardize pre-analytical steps : Control for factors like fasting status, sample storage temperature, and extraction solvents.
- Inter-laboratory validation : Share aliquots of reference samples between labs to assess reproducibility.
- Data harmonization : Use platforms like Lipidomics Standards Initiative (LSI) guidelines to align reporting formats .
Advanced: What strategies are effective for investigating this compound’s redox-sensitive properties in cellular models?
- Oxidative stress induction : Expose cells to H2O2 or hypoxia and measure this compound degradation via LC-MS.
- Radical scavenger assays : Test antioxidants (e.g., vitamin E) to confirm redox-mediated effects.
- Membrane fluidity assays : Use fluorescence polarization to correlate this compound loss with membrane rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
